Raltegravir-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFFBEXEKNGXKS-KDWZCNHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Raltegravir-d4, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism, and pharmacokinetic studies.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Raltegravir, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of four deuterium atoms on the fluorophenylmethyl group provides a distinct mass difference from the unlabeled drug, facilitating precise quantification in complex biological matrices.[3]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | N-[(4-fluorophenyl-d4)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₂₀H₁₇D₄FN₆O₅ | [4][5][6] |
| Molecular Weight | 448.44 g/mol | [4][5][6] |
| CAS Number | 2712343-38-7 | [1][3][4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water | [3][7][8] |
| Purity | Typically >99% deuterated forms (d1-d4) | [1] |
| Storage | Recommended to be stored at -20°C | [2] |
Chemical Structure
This compound possesses the same core structure as Raltegravir, a complex molecule featuring a pyrimidinone core linked to a 1,3,4-oxadiazole moiety and a fluorobenzyl group. The key distinction lies in the isotopic labeling, where four hydrogen atoms on the phenyl ring of the fluorobenzyl group are replaced with deuterium atoms.
Structural Representations:
-
SMILES: O=C(NC(C)(C)C1=NC(C(NCC2=C([2H])C([2H])=C(F)C([2H])=C2[2H])=O)=C(O)C(N1C)=O)C3=NN=C(C)O3[1][3]
-
InChI: InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D[3]
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound, compiled from various sources.
Synthesis of this compound
The synthesis of this compound follows the established synthetic routes for Raltegravir, with the crucial modification of using a deuterated starting material, specifically 4-fluorobenzylamine-d4. A general synthetic scheme is outlined below.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Steps (based on analogous Raltegravir synthesis):
-
Formation of the Oxadiazole Amide Intermediate: 2-Amino-2-methylpropanenitrile is reacted with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of a base to form N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide.
-
Formation of the Amidoxime: The resulting intermediate is then treated with hydroxylamine to yield the corresponding amidoxime.
-
Construction of the Pyrimidinone Ring: The amidoxime undergoes a cyclization reaction with dimethyl acetylenedicarboxylate to form the central hydroxypyrimidinone core of the molecule.
-
Amidation with Deuterated Benzylamine: The hydroxypyrimidinone intermediate is then amidated with 4-fluorobenzylamine-d4. This is the key step where the deuterium label is introduced.
-
N-Methylation: The final step involves the selective N-methylation of the pyrimidinone ring to yield this compound.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory-specific procedures and available literature.
Quantification by LC-MS/MS
This compound is an ideal internal standard for the quantification of Raltegravir in biological samples. The following outlines a typical LC-MS/MS methodology.
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Raltegravir: m/z 445.1 → 109.1this compound: m/z 449.1 → 113.1 |
Mechanism of Action and Metabolic Pathway
HIV Integrase Inhibition
Raltegravir functions as an integrase strand transfer inhibitor (INSTI).[9] It specifically targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.[10] By inhibiting this step, Raltegravir effectively blocks HIV replication.[9]
Caption: Raltegravir's mechanism of action within the HIV replication cycle.
Metabolic Pathway
The primary metabolic pathway for Raltegravir is glucuronidation, a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. This process converts Raltegravir into a more water-soluble glucuronide conjugate, which is then eliminated from the body.
Caption: The metabolic pathway of Raltegravir via glucuronidation.
This technical guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and relevant scientific databases.
References
- 1. asianpubs.org [asianpubs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]
- 4. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]
- 5. Appendix A: Pediatric Antiretroviral Drug Information - Raltegravir | NIH [clinicalinfo.hiv.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
The Role of Raltegravir-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Raltegravir-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of the antiretroviral drug Raltegravir in biological matrices.
Introduction: The Principle of Isotope Dilution Mass Spectrometry
In quantitative bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Isotope dilution mass spectrometry is the gold standard for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Raltegravir, serves as an ideal SIL-IS for the quantification of Raltegravir.
The core principle lies in the chemical identity of the analyte and the SIL-IS. This compound is structurally identical to Raltegravir, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. Consequently, this compound co-elutes with Raltegravir during chromatography and experiences similar extraction efficiencies and matrix effects. By adding a known concentration of this compound to the sample at the beginning of the workflow, any sample loss or variability during sample preparation and analysis can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal. This significantly enhances the reliability and reproducibility of the quantification.
Mechanism of Action of Raltegravir
Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Its therapeutic effect stems from its ability to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication.[2] The integration of the viral DNA into the host cell's genome is a multi-step process, and Raltegravir specifically targets the strand transfer step.[3] By binding to the active site of the integrase enzyme, Raltegravir prevents the covalent linkage of the viral DNA to the host cell's DNA, thereby halting the replication cycle of the virus.[1][3]
Figure 1: Mechanism of Action of Raltegravir in HIV Replication.
Experimental Workflow for Quantification of Raltegravir using this compound
The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of Raltegravir in biological matrices such as human plasma. The following diagram illustrates a typical experimental workflow.
Figure 2: Experimental Workflow for Raltegravir Quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of a bioanalytical assay. The following sections provide an overview of a typical experimental protocol for the quantification of Raltegravir in human plasma using this compound as an internal standard.
Sample Preparation
A common and effective method for extracting Raltegravir and this compound from plasma is protein precipitation.
-
Reagents: Acetonitrile, this compound internal standard working solution.
-
Procedure:
-
To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (containing this compound in acetonitrile).[4]
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of Raltegravir.[5][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile is typical.[5][6]
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally employed.[5][7]
-
Run Time: The chromatographic run time is typically short, often under 5 minutes.[5]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used.[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ions ([M+H]⁺ or [M-H]⁻) of Raltegravir and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
MRM Transitions:
-
Raltegravir: The specific precursor and product ions will depend on the ionization mode. For example, in negative ionization mode, the transition m/z 443.1 → 316.1 has been reported.[8]
-
This compound: The precursor ion will be shifted by +4 m/z units compared to Raltegravir, while the product ion may or may not be shifted depending on the location of the deuterium labels.
-
-
Data Presentation and Interpretation
The validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize typical quantitative data obtained during method validation for Raltegravir quantification using a deuterated internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 2.0–6000 ng/mL | [8] |
| Correlation Coefficient (r²) | ≥0.9978 | [8] |
| Mean Linear Equation | y=(0.00242±0.00021)x+(0.0061±0.0022) | [8] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) | Reference |
| Low QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | [5] |
| Medium QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | |
| High QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | [8] |
Table 3: Recovery and Matrix Effect
| Parameter | Raltegravir | This compound | Reference |
| Mean Extraction Recovery | 92.6% | 91.8% | [8] |
| IS-Normalized Matrix Factor | 0.992 - 0.999 | N/A | [8] |
Conclusion
This compound serves as a robust and reliable internal standard for the quantification of Raltegravir in biological matrices. Its use in isotope dilution LC-MS/MS assays significantly improves the accuracy and precision of the results by effectively compensating for variability in sample preparation and matrix effects. The detailed experimental protocols and validation data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement and interpret bioanalytical methods for Raltegravir, ultimately contributing to a better understanding of its pharmacokinetics and clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 4. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry for simultaneous determination of raltegravir, dolutegravir and elvitegravir concentrations in human plasma and cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpps.com [wjpps.com]
- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Raltegravir-d4, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir. The guide details the experimental protocols for the synthesis of Raltegravir and outlines the critical step for introducing deuterium atoms. Quantitative data, presented in tabular format, and detailed diagrams generated using DOT language are included to facilitate understanding and replication.
Introduction
Raltegravir is a first-in-class integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1] Isotopic labeling, particularly with deuterium, is a common strategy in drug development to study pharmacokinetics, metabolism, and to serve as an internal standard in analytical methods.[2] this compound (C₂₀H₁₇D₄FN₆O₅) contains four deuterium atoms, which enhances its utility in mass spectrometry-based bioanalytical assays by providing a distinct mass shift from the unlabeled drug.[2] This guide proposes a synthetic route where deuteration is achieved through the use of a deuterated methylating agent.
Proposed Synthetic Pathway of Raltegravir
The synthesis of Raltegravir can be accomplished through various routes.[3][4] A common and efficient method involves the construction of the central pyrimidinone core followed by N-methylation and amidation. The proposed pathway for this compound follows this general strategy, with the isotopic label introduced during the N-methylation step.
The overall synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of unlabeled Raltegravir. The modification for the synthesis of this compound is highlighted in the N-methylation step.
Synthesis of N-(1-cyano-1-methylethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide
This initial step involves the acylation of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.
-
Materials: 2-amino-2-methylpropanenitrile, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, triethylamine, dichloromethane.
-
Procedure: To a solution of 2-amino-2-methylpropanenitrile in dichloromethane, triethylamine is added, and the mixture is cooled. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is then added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated to yield the product.
Formation of the Amidoxime Intermediate
The nitrile group is converted to an amidoxime in this step.
-
Materials: N-(1-cyano-1-methylethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure: A mixture of the nitrile, hydroxylamine hydrochloride, and sodium carbonate in aqueous ethanol is heated at reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.
Synthesis of the Hydroxypyrimidinone Intermediate
The central pyrimidinone ring is formed by cyclization with dimethyl acetylenedicarboxylate (DMAD).
-
Materials: Amidoxime intermediate, dimethyl acetylenedicarboxylate (DMAD), methanol.
-
Procedure: The amidoxime intermediate is dissolved in methanol, and DMAD is added. The mixture is heated at reflux. Upon completion, the solvent is evaporated, and the crude product is purified by crystallization.
Amidation with 4-Fluorobenzylamine
The ester group on the pyrimidinone ring is converted to an amide.
-
Materials: Hydroxypyrimidinone intermediate, 4-fluorobenzylamine, ethanol.
-
Procedure: A mixture of the hydroxypyrimidinone intermediate and 4-fluorobenzylamine in ethanol is heated at reflux. After the reaction, the mixture is cooled, and the product is collected by filtration.
Isotopic Labeling: N-Deuteriomethylation
This is the key step for introducing the deuterium labels. To synthesize Raltegravir-d3, a deuterated methylating agent is used. To achieve this compound, a subsequent selective H/D exchange would be necessary on another part of the molecule, or a different deuterated starting material would be required. A plausible approach for introducing three deuterium atoms is as follows:
-
Materials: Amide intermediate, a deuterated methylating agent (e.g., iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄)), a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure: The amide intermediate is dissolved in DMF, and the base is added. The deuterated methylating agent is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product is isolated by precipitation with water and purified by crystallization.
A subsequent selective H/D exchange on a specific site, for example at one of the methyl groups of the propan-2-yl moiety, catalyzed by a suitable transition metal catalyst in the presence of a deuterium source (e.g., D₂O), could potentially introduce the fourth deuterium atom to yield this compound. However, achieving such high selectivity can be challenging. An alternative is to start with a deuterated precursor for the propan-2-yl moiety.
Data Presentation
The following tables summarize key quantitative data for the synthesis of Raltegravir. The data for this compound is projected based on the synthesis of the unlabeled compound and the expected mass increase.
Table 1: Reaction Parameters and Yields (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-amino-2-methylpropanenitrile, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | Dichloromethane | 0 - 25 | 2 - 4 | ~90 |
| 2 | Nitrile intermediate, Hydroxylamine HCl | Ethanol/Water | Reflux | 4 - 6 | ~85 |
| 3 | Amidoxime intermediate, DMAD | Methanol | Reflux | 12 - 18 | ~70 |
| 4 | Pyrimidinone intermediate, 4-Fluorobenzylamine | Ethanol | Reflux | 6 - 8 | ~95 |
| 5 | Amide intermediate, CD₃I | DMF | 25 - 50 | 4 - 6 | ~90 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z, [M+H]⁺) |
| Raltegravir | C₂₀H₂₁FN₆O₅ | 444.42 | 445.15 |
| This compound | C₂₀H₁₇D₄FN₆O₅ | 448.44 | 449.18 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Logical Relationship of Synthetic Strategies
The choice of synthetic strategy for Raltegravir and its deuterated analogs often depends on factors like scalability, cost, and desired labeling pattern.
Caption: Factors influencing the choice of synthetic strategy for this compound.
Conclusion
This technical guide provides a detailed and plausible approach for the synthesis of this compound. The key to the isotopic labeling is the introduction of a deuterated methylating agent during the N-methylation step of the pyrimidinone intermediate, followed by a potential selective H/D exchange to achieve the desired d4 labeling. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further optimization of the selective deuteration step would be crucial for an efficient and scalable synthesis of this compound.
References
A Technical Guide to the Certificate of Analysis and Purity Assessment of Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential documentation and analytical procedures required to verify the quality and purity of Raltegravir-d4, a deuterated analog of the HIV integrase inhibitor, Raltegravir. A thorough understanding of the Certificate of Analysis (CoA) and the underlying experimental protocols is critical for ensuring the accuracy and reproducibility of research and development activities.
The Certificate of Analysis (CoA): A Blueprint of Quality
A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. For a high-purity, deuterated compound like this compound, the CoA is an indispensable tool that provides a detailed summary of its identity, purity, and physical properties. Researchers should meticulously review the CoA to ensure the material is fit for its intended purpose.
Key Components of a this compound Certificate of Analysis
The following tables summarize the typical information and quantitative data presented in a CoA for this compound. These values are representative of a high-quality standard suitable for demanding research applications.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 2712343-38-7 |
| Molecular Formula | C₂₀H₁₇D₄FN₆O₅ |
| Molecular Weight | 448.44 g/mol [1] |
| Storage Conditions | -20°C[2] |
| Stability | ≥ 4 years[2] |
Table 2: Physicochemical Properties
| Test | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO and Methanol | Conforms |
Table 3: Identity Confirmation
| Test | Method | Result |
| ¹H-NMR Spectroscopy | Conforms to the structure | Conforms |
| Mass Spectrometry (MS) | Conforms to the expected mass | Conforms |
| HPLC Retention Time | Matches the reference standard | Matches |
Table 4: Purity Assessment
| Test | Method | Acceptance Criteria | Typical Result |
| Purity by HPLC | Reverse-Phase HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity (d₄) | Mass Spectrometry | ≥ 95.0% | 98.2% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Heavy Metals | ICP-MS | ≤ 20 ppm | < 10 ppm |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols for Quality Assessment
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are fundamental to ensuring the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is a cornerstone technique for assessing the purity of this compound and separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration for analysis.
-
Procedure: The sample is injected onto the column, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC system.
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range.
-
Analysis:
-
Identity Confirmation: The observed mass of the molecular ion is compared to the calculated theoretical mass of this compound.
-
Isotopic Purity: The relative intensities of the peaks corresponding to the d₀ to d₄ isotopologues are measured to determine the percentage of the d₄ species and the overall isotopic enrichment.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy provides detailed information about the chemical structure of this compound and confirms the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.
-
Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for Raltegravir. The absence of signals at the deuterated positions confirms the labeling.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures and the hierarchical nature of the Certificate of Analysis.
Caption: Structure of a this compound Certificate of Analysis.
Caption: Workflow for this compound Purity Assessment.
References
The Unseen Workhorse: A Technical Guide to Deuterated Raltegravir in HIV Integrase Inhibitor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of deuterated Raltegravir (such as Raltegravir-d3 and Raltegravir-d6) in the research and development of the potent HIV integrase inhibitor, Raltegravir. While not an active therapeutic agent itself, deuterated Raltegravir is an indispensable tool, serving as an internal standard for the highly accurate quantification of Raltegravir in biological matrices. Its use is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies that underpin the clinical application of Raltegravir.
The Role of Deuterated Raltegravir as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. The IS should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. Deuterated analogs of the analyte, such as Raltegravir-d3 and Raltegravir-d6, are ideal internal standards because they co-elute with the non-deuterated form (Raltegravir) during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to the difference in mass, they are easily differentiated by their mass-to-charge ratio (m/z).
The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification of Raltegravir.
Quantitative Data from Bioanalytical Methods
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Raltegravir using a deuterated internal standard.
| Parameter | Value | Matrix | Internal Standard | Citation |
| Linearity Range | 2.0–6000 ng/mL | Human Plasma | Raltegravir-d3 | [1][2][3] |
| Linearity Range | 2 to 2,000 nM | Human Plasma | Raltegravir-d3 | [4] |
| Linearity Range | 0.225 to 22.5 nM | PBMC Lysate | Raltegravir-d3 | [4] |
| Linearity Range | 0.010-7.680 µg/mL | Human Plasma | Not Specified | [5] |
| Linearity Range | 0.0023 to 9.2 ng/mL | Human Cell Extracts | Raltegravir-IS | [6] |
| Linearity Range | 25-1000 ng/ml | Rabbit Plasma | Not Specified | [7] |
| Mean Extraction Recovery (Raltegravir) | 92.6% | Human Plasma | Raltegravir-d3 | [1][2][3] |
| Mean Extraction Recovery (IS) | 91.8% | Human Plasma | Raltegravir-d3 | [1][2][3] |
| Accuracy | 99.4% to 108.0% | Human Plasma | Raltegravir-d3 | [4] |
| Accuracy | 97.9% to 101.4% | PBMCs | Raltegravir-d3 | [4] |
| Precision (%CV) | < 2.5% | Human Plasma | Raltegravir-d3 | [4] |
| Precision (%CV) | < 4.8% | PBMCs | Raltegravir-d3 | [4] |
| Mass Spectrometry Parameters | ||||
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Citation |
| Raltegravir | 443.1 | 316.1 | Raltegravir-d3 | [1][2][3] |
| Raltegravir-d3 | 446.1 | 319.0 | Raltegravir-d3 | [1][2][3] |
| Raltegravir | 445 | 361 | Raltegravir-d3 | [4] |
| Raltegravir-d3 | 448 | 364 | Raltegravir-d3 | [4] |
| Raltegravir | 445 | 109 | Raltegravir-IS | [8] |
| Raltegravir-IS | 451 | 367 | Raltegravir-IS | [8] |
| Raltegravir | 445.2 | 361.2 | Raltegravir-IS | [6] |
| Raltegravir-IS | 451.1 | 367.2 | Raltegravir-IS | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of deuterated Raltegravir for the quantification of Raltegravir.
Sample Preparation: Liquid-Liquid Extraction[1][2][3]
-
Aliquoting: Take 100 µL of human plasma in a pre-labeled tube.
-
Internal Standard Spiking: Add the working solution of Raltegravir-d3 (internal standard) to all samples except for the blank plasma.
-
Extraction: Add a mixture of methylene chloride and n-hexane.
-
Vortexing: Vortex the tubes for a specified time to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Protein Precipitation[4]
-
Aliquoting: Use an appropriate volume of plasma or PBMC lysate.
-
Internal Standard Spiking: Add the working solution of Raltegravir-d3.
-
Precipitation: Add a protein precipitating agent (e.g., acetonitrile).
-
Vortexing: Vortex the samples to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or injection vial.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic Separation: Typically achieved on a C18 reverse-phase column.[1][2][3] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[1][2][3][4]
-
Mass Spectrometry Detection: Performed using a triple-quadrupole mass spectrometer, often in negative ionization mode[1][2][3] or positive ionization mode.[6] Quantitation is performed using multiple reaction monitoring (MRM) of the specific precursor to product ion transitions for Raltegravir and its deuterated internal standard.[1][2][3][4][6]
Visualizations
Workflow for Raltegravir Quantification using Deuterated Internal Standard
Caption: Bioanalytical workflow for Raltegravir quantification.
Logical Relationship of Raltegravir and its Deuterated Internal Standard
Caption: Raltegravir and its deuterated internal standard relationship.
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Modeling of Plasma and Intracellular Concentrations of Raltegravir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. natap.org [natap.org]
The Role of Raltegravir-d4 in Advancing Antiviral Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical applications of Raltegravir-d4, a deuterated isotopologue of the potent antiretroviral agent Raltegravir, in the landscape of antiviral drug studies. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, a cornerstone of pharmacokinetic, metabolic, and drug-drug interaction studies. The inclusion of a SIL-IS like this compound is paramount for mitigating matrix effects and ensuring the accuracy and precision of analytical methods, particularly in complex biological matrices.
Core Applications of this compound
This compound serves as an indispensable tool in several key areas of antiviral drug research:
-
Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to understanding its efficacy and safety. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely quantify Raltegravir concentrations in various biological fluids like plasma, serum, and cerebrospinal fluid. This allows for the reliable characterization of Raltegravir's pharmacokinetic parameters.
-
Bioanalytical Method Development and Validation: The development of robust and reliable bioanalytical methods is a prerequisite for clinical and preclinical studies. This compound is crucial in the validation of these methods, helping to establish key parameters such as linearity, accuracy, precision, and recovery. Its use ensures that the method can consistently and accurately measure Raltegravir concentrations.
-
Metabolic Stability and Drug-Drug Interaction (DDI) Studies: Understanding the metabolic fate of a drug and its potential to interact with other co-administered medications is vital for preventing adverse drug events. Raltegravir is primarily metabolized by the UGT1A1 enzyme.[1] Studies investigating the influence of other drugs on Raltegravir's metabolism, and vice-versa, rely on accurate quantification, a task facilitated by the use of this compound as an internal standard.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the analysis of Raltegravir, where a deuterated internal standard analogous to this compound was employed.
Table 1: Pharmacokinetic Parameters of Raltegravir in Healthy Adults
| Parameter | Single Dose (400 mg) | Multiple Dose (400 mg twice daily) | Reference(s) |
| Cmax (ng/mL) | 1330 ± 780 | 1550 ± 990 | [2] |
| AUC0-∞ (ng·h/mL) | 7980 ± 3990 | 9560 ± 5810 (AUC0-12h) | [2] |
| Tmax (h) | 3.0 (1.5 - 6.0) | 3.0 (0.5 - 4.0) | [2] |
| t1/2 (h) | ~9 | ~9 | [2] |
Data are presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Elimination half-life.
Table 2: Validation Parameters for Bioanalytical Methods of Raltegravir using a Deuterated Internal Standard
| Parameter | Method 1 | Method 2 | Method 3 | Reference(s) |
| Internal Standard | Raltegravir-d3 | Raltegravir-d6 | Didanosine | [3],[4] |
| Linearity Range (ng/mL) | 2.0 - 6000 | 5.0 - 10000 | 1 - 1000 | [3],[4],[5] |
| LLOQ (ng/mL) | 2.0 | 5.0 | 1 | [3],[4],[5] |
| Accuracy (%) | 98.3 - 103.9 | Within ±10 | 97.2 - 103.4 | [3],[4],[6] |
| Precision (%CV) | 2.77 - 3.64 | <10 | <10.4 | [3],[4],[6] |
| Recovery (%) | 92.6 | 89 | >80.6 | [3],[4],[6] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Protocols
The following sections detail generalized methodologies for key experiments where this compound is utilized as an internal standard.
Bioanalytical Method for Raltegravir Quantification in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of Raltegravir in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Raltegravir: m/z 445.1 → 316.1[3]
-
This compound: m/z 449.1 → 320.1 (predicted, based on d4 labeling on the fluorobenzyl group)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
Visualizations
The following diagrams illustrate key processes and pathways related to the use of this compound in antiviral drug studies.
Bioanalytical workflow for Raltegravir quantification.
Metabolic pathway of Raltegravir.
Conclusion
This compound is a vital tool for researchers and scientists in the field of antiviral drug development. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data in pharmacokinetic, bioanalytical, and drug metabolism studies. The detailed protocols and summarized quantitative data provided in this guide serve as a valuable resource for the design and execution of future research involving Raltegravir and other antiviral agents. The use of such standards is a critical component of good laboratory practice and is essential for the successful translation of promising antiviral candidates from the laboratory to the clinic.
References
- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. natap.org [natap.org]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of dolutegravir, bictegravir, raltegravir and doravirine in human breastmilk with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwpii.com [nwpii.com]
- 6. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Therapeutic Drug Monitoring of Raltegravir in HIV Patients using Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raltegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs), crucial in the management of Human Immunodeficiency Virus (HIV) infection. Therapeutic Drug Monitoring (TDM) of raltegravir is essential to optimize treatment efficacy, minimize toxicity, and manage drug-drug interactions, particularly in specific patient populations such as pregnant women or those with co-morbidities.[1][2] This document provides a detailed protocol for the quantification of raltegravir in human plasma using a stable isotope-labeled internal standard, Raltegravir-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the literature predominantly describes methods using Raltegravir-d3, the protocol outlined here is directly applicable to this compound due to their analogous chemical properties.[3]
Raltegravir Therapeutic Drug Monitoring
Clinical studies suggest that the virological response to raltegravir may be more closely related to the area under the concentration-time curve (AUC) rather than trough concentrations alone.[4] TDM can be a valuable tool to ensure adequate drug exposure and adherence to therapy. The development of a robust, sensitive, and specific bioanalytical method is paramount for accurate TDM.
Experimental Protocol: Quantification of Raltegravir in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the determination of raltegravir concentrations in human plasma samples.
Materials and Reagents
-
Raltegravir reference standard
-
This compound (or Raltegravir-d3/Raltegravir 13C D3 as a suitable alternative) internal standard (IS)[5][6]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium formate
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare primary stock solutions of raltegravir and this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50, v/v).
-
Working Standard Solutions: Serially dilute the raltegravir stock solution with 50% acetonitrile/water to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 200 ng/mL).[7]
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards covering the desired analytical range (e.g., 2.0–6000 ng/mL).[3] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [8]
-
To 100 µL of plasma sample (calibration standard, QC, or patient sample), add 100 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction [3]
-
To 100 µL of plasma sample, add the internal standard.
-
Add a mixture of methylene chloride and n-hexane.
-
Vortex to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis Workflow
Caption: Workflow for Raltegravir TDM using LC-MS/MS.
Data Acquisition and Analysis
-
Develop a calibration curve by plotting the peak area ratio of raltegravir to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of raltegravir in QC and patient samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for raltegravir quantification.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| HPLC Column | C18, e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm[9] or Chromolith RP-18e 100 mm x 4.6 mm[3] |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate) and organic solvent (e.g., acetonitrile) with 0.1% formic acid[6] |
| Flow Rate | 0.3 - 1.2 mL/min[5][9] |
| Injection Volume | 5 - 10 µL[8][9] |
| Column Temperature | 40 - 50 °C[5][7] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] or Negative[5][3] |
| MS/MS Transition (m/z) | Raltegravir: 445.2 → 361.2 (Positive)[7], 443.1 → 316.1 (Negative)[3] |
| This compound (or -d3): 451.1 → 367.2 (Positive)[7], 446.1 → 319.0 (Negative)[3] |
Table 2: Method Validation Parameters
| Parameter | Typical Value/Range |
| Linearity Range | 2.0 - 10000 ng/mL[3][6] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Lower Limit of Quantification (LLOQ) | 2.0 - 10 ng/mL[6] |
| Intra- and Inter-day Precision (%CV) | < 15%[8][9][10] |
| Accuracy (% Deviation) | Within ±15%[8][9][10] |
| Mean Extraction Recovery | > 80%[5][3][8][10] |
Signaling Pathway and Logic
The primary mechanism of action of raltegravir does not involve a classical signaling pathway but rather direct inhibition of the HIV-1 integrase enzyme. This prevents the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle.
Caption: Raltegravir's inhibition of HIV-1 integrase.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of raltegravir in HIV-infected patients. This application note and protocol offer a comprehensive guide for researchers and clinicians to implement this assay in their laboratories, thereby contributing to the optimization of antiretroviral therapy. The validation of this method according to regulatory guidelines is essential before its application in clinical settings.
References
- 1. Therapeutic drug monitoring guided raltegravir dosing for prevention of vertical transmission in a premature neonate born to a woman living with perinatally acquired HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between raltegravir trough plasma concentration and virologic response and the impact of therapeutic drug monitoring during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proposed approach to measuring TDM for raltegravir | HIV i-Base [i-base.info]
- 5. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpps.com [wjpps.com]
- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Raltegravir in Human Plasma using Raltegravir-d4 as an Internal Standard for Therapeutic Drug Monitoring
Introduction
Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs), crucial in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of Raltegravir is essential to ensure optimal drug exposure, thereby maximizing therapeutic efficacy while minimizing potential toxicities. This application note details a robust and sensitive method for the quantification of Raltegravir in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Raltegravir-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical TDM of Raltegravir.
It is important to clarify that this protocol is for the quantification of the drug Raltegravir itself and not a direct viral load quantification assay. Viral load assays measure the amount of viral genetic material (RNA or DNA), whereas this method measures the concentration of the therapeutic drug in a patient's plasma.
Principle
The method involves the extraction of Raltegravir and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Raltegravir in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the drug.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for Raltegravir quantification, compiled from various validated studies.
Table 1: Method Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 2.0 - 6000 ng/mL | [4][5] |
| 5 - 2560 ng/mL | [6] | |
| 10 - 10000 ng/mL | [7][8] | |
| Correlation Coefficient (r²) | ≥ 0.9978 | [4] |
| > 0.995 | [6] | |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [4][9] |
| 5.0 ng/mL | [1][6] |
Table 2: Accuracy and Precision
| Quality Control | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| LQC (6.0 ng/mL) | 2.77% | - | 103.9% | - | [4] |
| MQC (2500 ng/mL) | 3.64% | - | 98.3% | - | [4] |
| HQC (5000 ng/mL) | 3.21% | - | 99.4% | - | [4] |
| General Range | 2.4 - 11.2% | 2.4 - 11.2% | 97.5 - 112.9% | 97.5 - 112.9% | [6] |
| General Range | < 3.1% | - | 92.5 - 107.5% | - | [9] |
| General Range | - | ≤ 11.4% | - | ≤ ± 8.5 (%Bias) | [7] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery | Internal Standard-Normalized Matrix Factor | Reference |
| Raltegravir | 92.6% | 0.992 - 0.999 | [4][5] |
| Raltegravir | > 80.6% | Not specified | [3] |
| Raltegravir | 87% | Not specified | [9] |
| Raltegravir-d3 (IS) | 91.8% | Not applicable | [4][5] |
Experimental Protocols
1. Materials and Reagents
-
Raltegravir reference standard
-
This compound (or Raltegravir-d3/d6) internal standard[4][7]
-
HPLC-grade methanol, acetonitrile, dichloromethane, n-hexane[4][5]
-
Deionized water (Milli-Q or equivalent)
-
Blank human plasma (K3EDTA anticoagulant)[4]
2. Preparation of Stock and Working Solutions
-
Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Raltegravir reference standard in an appropriate solvent like methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.
-
Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 400 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction)
-
Allow all frozen plasma samples, calibration standards, and QCs to thaw at room temperature.[4]
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution and vortex for 20 seconds.[4]
-
Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds.[4]
-
Add 2.5 mL of an extraction solvent mixture (e.g., dichloromethane and n-hexane, 50:50, v/v).[4][5]
-
Mix thoroughly (e.g., on a rotospin for 10 minutes).[4]
-
Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C.[4]
-
Transfer 2.0 mL of the supernatant organic layer to a clean tube.[4]
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Chromolith RP-18e, 100 mm x 4.6 mm, or Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm).[1][4]
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1][6][9]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40-50°C.[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Multiple Reaction Monitoring (MRM) Transitions:
5. Data Analysis
-
Integrate the peak areas for Raltegravir and this compound.
-
Calculate the peak area ratio (Raltegravir/Raltegravir-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Raltegravir in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Raltegravir quantification.
Caption: Mechanism of action of Raltegravir.
References
- 1. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpps.com [wjpps.com]
- 9. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Raltegravir-d4 as an Internal Standard in Cerebrospinal Fluid (CSF) Analysis
These application notes provide a detailed protocol for the quantification of the antiretroviral drug Raltegravir in cerebrospinal fluid (CSF) using Raltegravir-d4 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into the central nervous system penetration of Raltegravir.
Introduction
Raltegravir is an integrase strand transfer inhibitor used in the treatment of HIV infection. Measuring its concentration in CSF is essential to assess its efficacy within the central nervous system, a key viral reservoir. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response.
Mechanism of Action: Raltegravir
Raltegravir targets the HIV integrase enzyme, a crucial component for the replication of the virus. By binding to the active site of the integrase, Raltegravir prevents the integration of viral DNA into the host cell's genome, thereby halting the replication cycle.
Caption: Mechanism of Raltegravir Action.
Experimental Protocols
This section details the materials and procedures for the analysis of Raltegravir in CSF.
Materials and Reagents
-
Raltegravir analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human CSF (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for sample cleanup.
Caption: CSF Sample Preparation Workflow.
Protocol:
-
Thaw CSF samples to room temperature.
-
To 100 µL of CSF, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 90% B over 3 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 10% B and re-equilibrate for 2 minutes.
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Raltegravir: m/z 445.1 → 316.1
-
This compound: m/z 449.1 → 320.1
-
Quantitative Data
The following tables summarize the performance characteristics of the described method.
Table 1: Calibration Curve
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Raltegravir | > 85 | < 15 |
| This compound | > 85 | < 15 |
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Raltegravir in CSF. The described protein precipitation procedure is simple and effective for sample cleanup. The LC-MS/MS method demonstrates excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range. This methodology is well-suited for pharmacokinetic and clinical research studies investigating the central nervous system disposition of Raltegravir.
Conclusion
This application note provides a comprehensive and validated protocol for the determination of Raltegravir in cerebrospinal fluid using this compound as an internal standard. The detailed experimental procedures and performance characteristics demonstrate the suitability of this method for demanding research and clinical applications.
Application Notes and Protocols for Raltegravir-d4 Sample Preparation in Cell Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Raltegravir-d4 in cell extracts. The following methods are described: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are intended to guide researchers in accurately quantifying intracellular concentrations of Raltegravir, a key HIV integrase inhibitor.
Introduction
Raltegravir is an antiretroviral drug that inhibits the HIV integrase enzyme, a critical component in the viral replication cycle.[1][2] Understanding the intracellular concentration of Raltegravir is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a stable isotope-labeled version of the drug, is commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure accuracy and precision.[3] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme.[4][5]
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the desired level of sample purity, sensitivity, and available instrumentation.
Protein Precipitation
This is a rapid and straightforward method for removing proteins from cell extracts. It is often sufficient for analysis by robust LC-MS/MS systems.
Protocol: Protein Precipitation using Methanol [6][7]
-
Cell Lysate Preparation:
-
After cell culture and incubation with Raltegravir, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells using a suitable lysis buffer or by sonication.
-
Determine the cell count or protein concentration of the lysate for normalization.
-
-
Precipitation:
-
To a 1.5 ml centrifuge tube, add 200 µl of the cell extract.
-
Add 180 µl of 70% methanol.
-
Add 20 µl of the this compound internal standard solution.
-
Vortex the mixture briefly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to protein precipitation by removing salts and phospholipids in addition to proteins. This can lead to improved assay sensitivity and reduced matrix effects.[8][9]
Protocol: Solid-Phase Extraction [10]
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the protein precipitation protocol.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Wash the cartridge with a suitable wash buffer (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute the Raltegravir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is another effective technique for sample cleanup, partitioning the analyte of interest into an organic solvent, leaving behind many interfering substances in the aqueous phase.
Protocol: Liquid-Liquid Extraction [11][12]
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the protein precipitation protocol.
-
-
Extraction:
-
To 100 µL of the cell lysate in a centrifuge tube, add 50 µL of the this compound internal standard.[11]
-
Add 50 µL of 0.1% formic acid in water and vortex.[11]
-
Add 2.5 mL of an extraction solvent mixture, such as dichloromethane and n-hexane (50:50, v/v).[11]
-
Vortex or mix thoroughly for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at approximately 3200 x g for 5 minutes to separate the aqueous and organic layers.[11]
-
-
Organic Layer Collection:
-
Carefully transfer the supernatant organic layer (approximately 2.0 mL) to a clean tube.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation methods in conjunction with LC-MS/MS analysis.
Table 1: Protein Precipitation Method Performance [6][7]
| Parameter | Value |
| Linearity Range | 0.0023 to 9.2 ng/mL |
| % CV (Precision) | < 20% at LLOQ, < 15% over the range |
| % Deviation (Accuracy) | < 20% at LLOQ, < 15% over the range |
Table 2: Solid-Phase Extraction Method Performance [9][10]
| Parameter | Value |
| Linearity Range | 20 to 10,000 ng/mL |
| Recovery (Raltegravir) | ~90% |
| Recovery (Internal Standard) | ~90% |
| Within-day Precision | 1.4% to 3.8% |
| Between-day Precision | 2.4% to 7.9% |
| Within-day Accuracy | 97.5% to 104.4% |
| Between-day Accuracy | 97.5% to 104.4% |
Table 3: Liquid-Liquid Extraction Method Performance [11]
| Parameter | Value |
| Linearity Range | 2.0 to 6000 ng/mL |
| Mean Extraction Recovery (Raltegravir) | 92.6% |
| Mean Extraction Recovery (Internal Standard) | 91.8% |
Visualizations
Diagram 1: Raltegravir Mechanism of Action
Caption: Raltegravir inhibits HIV integrase, preventing viral DNA integration.
Diagram 2: Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in cell extracts.
References
- 1. Raltegravir - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive liquid chromatography coupled with mass spectrometry method for the intracellular and plasma quantification of raltegravir after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An accurate and precise high-performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An accurate and precise high performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Raltegravir and Raltegravir-d4
Introduction
Raltegravir is an antiretroviral drug used to treat HIV-1 infection. It functions as an integrase strand transfer inhibitor, preventing the viral DNA from integrating into the host cell's genome. For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Raltegravir-d4, is crucial for accurate quantification of Raltegravir in biological matrices. This document provides detailed application notes and protocols for the chromatographic separation of Raltegravir and this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).
I. Chromatographic Methods and Parameters
Several chromatographic methods have been developed for the analysis of Raltegravir, often employing a deuterated internal standard. The following tables summarize the key parameters from various validated methods. While specific data for this compound is limited in the provided search results, the methodologies for other deuterated analogs like Raltegravir-d3 and Raltegravir-d6 are directly applicable due to their similar chemical properties and chromatographic behavior. The primary difference will be in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.
Table 1: HPLC Method Parameters for Raltegravir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chromolith RP-18e (100 mm x 4.6 mm)[1][2] | Symmetry Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5µm)[3] | Symmetry C8 (150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 10 mM Ammonium Formate (pH 3.0) : Acetonitrile (30:70, v/v)[1] | Phosphate Buffer (pH 3.0) : Methanol (30:70, v/v)[3] | Phosphate Buffer (pH 2.5) : Acetonitrile (40:60, v/v)[4] |
| Flow Rate | 1.2 mL/min[1] | 1.0 mL/min[3] | 0.6 mL/min[4] |
| Detection | MS/MS (Negative Ionization)[1][2] | UV at 246 nm[3] | UV at 247 nm[4] |
| Run Time | 2.0 min[1][2] | 5.0 min[3] | Not Specified |
| Injection Volume | Not Specified (180 µL/min to MS)[1] | 10 µL[3] | 20 µL[4] |
| Column Temp. | 40 °C[1] | Not Specified | Ambient[4] |
Table 2: UPLC-MS/MS Method Parameters for Raltegravir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Shim-pack XR-ODSII (75 mm x 2.0 mm)[5] | Waters CORTECS T3 (100 mm x 2.1 mm, 1.6 µm)[6] | AQUITY UPLC C18[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | 0.1% Formic Acid in Water[6] | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] | Acetonitrile[6] | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.6 mL/min[5] | 0.3 mL/min[6] | Not Specified |
| Gradient | 25% B (1 min), 25-90% B (4 min), 100% B (1 min), re-equilibration (2 min)[5] | 3% B (1 min), linear to 80% A (1.5 min), to 15% A (4 min), to 50% A (5 min), return to initial (7 min)[6] | Isocratic (50:50, v/v)[7] |
| Detection | MS/MS (Positive Ionization)[5] | MS/MS (HESI source)[6] | MS/MS (Positive Ionization)[7] |
| Run Time | 8.0 min[5] | 7.5 min[6] | 1.0 min[7] |
| Column Temp. | 50 °C[5] | Not Specified | Not Specified |
Table 3: Mass Spectrometry Parameters for Raltegravir and Deuterated Internal Standards
| Analyte | Ionization Mode | Q1/Q3 (m/z) | Reference |
| Raltegravir | Negative | 443.1 → 316.1 | [1][2] |
| Raltegravir-d3 | Negative | 446.1 → 319.0 | [1][2] |
| Raltegravir | Positive | 445.2 → 361.2 | [5] |
| Raltegravir-d6 | Positive | 451.1 → 367.2 | [5] |
| This compound (Predicted) | Negative | 447.1 → 316.1 or other stable fragment | |
| This compound (Predicted) | Positive | 449.2 → 361.2 or other stable fragment |
Note on this compound Mass Transitions: The exact Q1/Q3 transitions for this compound would need to be optimized during method development. The predicted values are based on the addition of 4 daltons to the parent ion (Q1) of Raltegravir. The product ion (Q3) may or may not retain the deuterium labels depending on the fragmentation pattern. It is common for the fragmentation to occur on a part of the molecule that does not contain the deuterium labels, leading to a similar product ion as the unlabeled compound.
II. Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general procedure for the extraction of Raltegravir and its internal standard from human plasma.
Materials:
-
Human plasma samples
-
Raltegravir and this compound stock solutions
-
Internal Standard (this compound) working solution
-
Methylene chloride (Dichloromethane)[1]
-
n-Hexane[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[1]
-
Add the internal standard (this compound) working solution.
-
Add 1 mL of a methylene chloride and n-hexane mixture (e.g., 50:50, v/v).[1]
-
Vortex the mixture for 10 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines the steps for the analysis of the prepared samples using a UPLC-MS/MS system.
Equipment:
-
UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
UPLC column (e.g., Shim-pack XR-ODSII, 75 mm x 2.0 mm)[5]
-
Data acquisition and processing software
Procedure:
-
Equilibrate the UPLC column with the initial mobile phase composition at the specified flow rate.
-
Set the column oven temperature (e.g., 50 °C).[5]
-
Set the autosampler temperature (e.g., 15 °C).[5]
-
Configure the mass spectrometer with the appropriate ionization mode (positive or negative) and the specific MRM transitions for Raltegravir and this compound.
-
Inject the reconstituted sample onto the UPLC system.
-
Acquire the data over the specified run time.
-
Process the data to determine the peak areas for Raltegravir and this compound.
-
Calculate the concentration of Raltegravir in the original plasma sample using a calibration curve prepared with known concentrations of the drug and a fixed concentration of the internal standard.
III. Visualizations
Diagram 1: Experimental Workflow for Raltegravir Analysis
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpar.com [ijpar.com]
- 4. ijrpc.com [ijrpc.com]
- 5. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Raltegravir-d4 in Drug Adherence and Metabolism Studies
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of Raltegravir-d4 as a crucial tool in the quantitative analysis of Raltegravir for drug adherence and metabolism studies. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Raltegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs), used in the management of HIV-1 infection.[1][2][3][4] Monitoring plasma concentrations of Raltegravir is essential for various clinical and research applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessment of patient adherence to treatment regimens.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative LC-MS/MS bioanalysis.[5][6][7] Their use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5] this compound, being chemically identical to the analyte but with a different mass, co-elutes with Raltegravir and experiences similar matrix effects and ionization suppression or enhancement, leading to reliable quantification.[5]
Application in Drug Adherence Studies
Poor adherence to antiretroviral therapy is a major cause of treatment failure and the development of drug resistance.[8] While direct observation of therapy is often impractical, the measurement of plasma drug concentrations can provide an objective measure of adherence. By quantifying Raltegravir levels in patient plasma samples, researchers can assess adherence patterns and their impact on virological outcomes.[8] Although studies on Raltegravir adherence have often utilized methods like the Medication Events Monitoring System (MEMS) or patient self-reporting, the underlying quantitative analysis of drug concentration relies on robust bioanalytical methods where this compound serves as an indispensable internal standard.[8][9][10][11]
Application in Metabolism Studies
Raltegravir is primarily metabolized in the liver via glucuronidation, a process mediated by the UGT1A1 enzyme.[2][12][13][14][15] Understanding the metabolism and disposition of Raltegravir is crucial for identifying potential drug-drug interactions and sources of pharmacokinetic variability.[12][14] In such studies, accurate quantification of the parent drug and its metabolites is paramount. This compound is employed as an internal standard in LC-MS/MS methods to precisely measure Raltegravir concentrations in various biological matrices, such as plasma, urine, and feces, providing critical data for pharmacokinetic modeling and metabolic profiling.[12]
Experimental Protocols
The following section details a typical experimental protocol for the quantification of Raltegravir in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
Protocol 1: Quantification of Raltegravir in Human Plasma by LC-MS/MS
This protocol is designed for the quantitative analysis of Raltegravir in human plasma samples, a key procedure in both adherence and metabolism studies.
1. Materials and Reagents
-
Raltegravir analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[16][17]
2. Preparation of Stock and Working Solutions
-
Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Raltegravir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[16]
-
Add a specified volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Add the protein precipitation solvent (e.g., 200 µL of acetonitrile).[17]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[17]
-
Transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.[17]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[1][16][17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][16]
Table 1: Example Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm)[16] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min[16] |
| Injection Volume | 5 µL[16] |
| Column Temperature | 40 °C[1] |
| Gradient Elution | A time-programmed gradient to ensure separation of the analyte from endogenous interferences. |
Table 2: Example Mass Spectrometric Conditions
| Parameter | Raltegravir | This compound |
|---|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 443.1[1] | 447.1 (approximate) |
| Product Ion (m/z) | 316.1[1] | 319.0 (approximate)[1] |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
| Dwell Time | 100-200 ms | 100-200 ms |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Raltegravir to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of Raltegravir in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Raltegravir
Caption: Primary metabolic pathway of Raltegravir via UGT1A1-mediated glucuronidation.
Experimental Workflow for Raltegravir Quantification
Caption: Workflow for the quantification of Raltegravir in plasma using LC-MS/MS.
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Raltegravir (Isentress) | aidsmap [aidsmap.com]
- 4. Role of raltegravir in the management of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. nbinno.com [nbinno.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Patterns of adherence to raltegravir-based regimens and the risk of virological failure among HIV-infected patients: the RALTECAPS cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of raltegravir formulation change on medication adherence and medication errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Patient Self-Reported Adherence to Ritonavir-Boosted Darunavir Combined With Either Raltegravir or Tenofovir Disoproxil Fumarate/Emtricitabine in the NEAT001/ANRS143 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. [Pharmacokinetics and interactions of raltegravir] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Raltegravir-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression when using Raltegravir-d4 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (and/or its internal standard) is reduced due to the presence of co-eluting interfering substances from the sample matrix (e.g., plasma, urine). This can lead to inaccurate and unreliable quantification. When using a deuterated internal standard like this compound, it is generally assumed to co-elute with the analyte and experience similar ion suppression, thus compensating for the effect. However, if the suppression is severe or differential between the analyte and the internal standard, it can lead to poor assay performance, including high variability and inaccurate results.
Q2: My this compound internal standard signal is highly variable or unexpectedly low. What are the likely causes?
A: High variability or low signal of the this compound internal standard is a classic sign of significant and inconsistent ion suppression. The primary causes often stem from:
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Matrix Effects: Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and metabolites, can interfere with the ionization process in the mass spectrometer source.
-
Poor Chromatographic Separation: Inadequate separation of this compound from these matrix components can lead to significant signal suppression.
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Sample Preparation Inefficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be effectively removing the interfering matrix components.
Q3: How can I experimentally confirm that ion suppression is affecting my this compound signal?
A: A post-column infusion experiment is a standard method to pinpoint the regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of this compound solution into the LC flow path after the analytical column and before the mass spectrometer. A stable signal is expected. When a blank matrix sample is injected, any dips in this stable signal indicate the retention times at which matrix components are eluting and causing ion suppression.
Troubleshooting Guides
Issue: High Variability in this compound Peak Area
This issue often points to inconsistent matrix effects across different samples. The following troubleshooting workflow can help identify and resolve the problem.
Addressing isotopic interference in Raltegravir-d4 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Raltegravir-d4 as an internal standard in quantitative bioanalytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, or cross-talk, occurs when the isotopic signature of the analyte (Raltegravir) overlaps with the signal of its stable isotope-labeled internal standard (this compound). Due to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N), a small percentage of Raltegravir molecules will have a mass that is close to that of this compound. If the mass spectrometer cannot fully resolve these, the analyte can contribute to the internal standard's signal, leading to inaccurate quantification.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Raltegravir, but four of its hydrogen atoms are replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because it is chemically identical, it co-elutes with Raltegravir and experiences similar extraction efficiency and matrix effects, making it an ideal internal standard for correcting for variations during sample preparation and analysis.
Q3: What are the common mass transitions for Raltegravir and a deuterated internal standard in negative ion mode LC-MS/MS?
A3: While specific transitions should be optimized in your laboratory, published methods for Raltegravir and its deuterated analogs (like Raltegravir-d3) in negative ionization mode can serve as a starting point.[2][3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Raltegravir | 443.1 | 316.1 |
| Raltegravir-d3 | 446.1 | 319.0 |
| This compound (Predicted) | 447.1 | (Varies based on deuterium position) |
Note: The exact product ion for this compound will depend on the location of the deuterium atoms on the molecule and the fragmentation pathway.
Q4: What are the regulatory guidelines regarding isotopic interference?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines on bioanalytical method validation. For selectivity, the response from interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response in the LLOQ sample.[1][5][6]
Troubleshooting Guide
Issue 1: Inaccurate results at high Raltegravir concentrations.
Symptom: You observe a non-linear calibration curve, particularly at the higher concentration standards, with measured concentrations being lower than nominal.
Possible Cause: Isotopic contribution from Raltegravir to the this compound signal. At high analyte concentrations, the contribution from the naturally occurring isotopes of Raltegravir can become significant relative to the fixed concentration of the internal standard, artificially inflating the internal standard's response and leading to an underestimation of the analyte concentration.
Troubleshooting Steps:
-
Assess the Isotopic Contribution:
-
Prepare a high-concentration solution of Raltegravir (without any this compound).
-
Infuse this solution directly into the mass spectrometer and monitor the mass transition for this compound.
-
Any signal detected in the this compound channel is due to isotopic contribution from the analyte.
-
-
Optimize Chromatographic Separation:
-
Adjust Internal Standard Concentration:
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Consider increasing the concentration of this compound. This will reduce the relative contribution of the analyte's isotopic signal to the internal standard's total signal. However, be mindful of potential detector saturation.
-
-
Mathematical Correction:
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If the interference is predictable and consistent, a mathematical correction can be applied to the data. This involves determining the percentage of signal contribution from the analyte to the internal standard and subtracting this from the measured internal standard response.
-
Issue 2: High background or interfering peaks in the this compound channel.
Symptom: You observe a significant peak in the this compound multiple reaction monitoring (MRM) channel in blank matrix samples (containing no analyte or internal standard).
Possible Causes:
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Contamination: The autosampler, LC column, or mass spectrometer source may be contaminated.
-
Impurity in this compound: The this compound internal standard may contain impurities that have the same mass transition.
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Matrix Interference: An endogenous component in the biological matrix may be isobaric with this compound and produce a similar fragment ion.
Troubleshooting Steps:
-
Check for System Contamination:
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Inject a series of solvent blanks to see if the interfering peak diminishes.
-
If contamination is suspected, clean the autosampler needle and injection port, and flush the LC system.
-
-
Verify Internal Standard Purity:
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Obtain the Certificate of Analysis for your lot of this compound to check for known impurities.
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Prepare a solution of the internal standard in a clean solvent and inject it to see if the interfering peak is present without any matrix.
-
-
Evaluate Matrix Effects:
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Analyze at least six different lots of blank biological matrix to assess for endogenous interference.
-
If a matrix effect is confirmed, you may need to improve your sample preparation method (e.g., by using solid-phase extraction instead of protein precipitation) or enhance your chromatographic separation.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution from Raltegravir to this compound
Objective: To quantify the percentage of signal in the this compound MRM channel that originates from a high concentration of Raltegravir.
Materials:
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Raltegravir reference standard
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This compound internal standard
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LC-MS/MS system
-
Appropriate solvents (e.g., methanol, acetonitrile, water, formic acid)
Procedure:
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Prepare a High-Concentration Raltegravir Solution: Prepare a solution of Raltegravir at the Upper Limit of Quantification (ULOQ) concentration in the reconstitution solvent. Do not add any this compound.
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Prepare an Internal Standard Solution: Prepare a solution of this compound at the working concentration used in your assay.
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LC-MS/MS Analysis:
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Inject the high-concentration Raltegravir solution and acquire data for both the Raltegravir and this compound MRM transitions.
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Inject the this compound solution and acquire data for the this compound MRM transition.
-
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Data Analysis:
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Measure the peak area of the signal in the this compound channel from the injection of the high-concentration Raltegravir solution (Areainterference).
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Measure the peak area of the this compound from the injection of the internal standard solution (AreaIS).
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Calculate the percent isotopic contribution: % Contribution = (Area_interference / Area_IS) * 100
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Acceptance Criteria: The contribution should be low enough not to impact the accuracy of the assay, especially at the LLOQ. As per FDA guidelines, interference in the IS channel should be less than 5% of the IS response in a blank sample fortified with IS.[1][5]
Visualizations
Caption: General workflow for Raltegravir quantification using this compound.
Caption: Troubleshooting logic for isotopic interference.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Improving recovery of Raltegravir-d4 during sample extraction
Welcome to the technical support center for optimizing the recovery of Raltegravir-d4 during sample extraction. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery for this compound?
Low recovery of this compound, a deuterated internal standard for Raltegravir, can be attributed to several factors during sample extraction. These include suboptimal pH during extraction, inefficient protein precipitation, incomplete elution from solid-phase extraction (SPE) cartridges, or unfavorable partitioning in liquid-liquid extraction (LLE). The choice of extraction solvent and the presence of significant matrix effects can also adversely affect recovery.
Q2: Which sample extraction techniques are most effective for this compound?
Solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) are the most commonly employed techniques for the extraction of Raltegravir and its deuterated internal standard from biological matrices. SPE, particularly with polymeric reversed-phase cartridges like Oasis HLB, often yields higher recovery and cleaner extracts. LLE with solvents like ethyl acetate or a mixture of ethyl acetate and n-hexane also provides good recovery. PPT is a simpler and faster method but may result in lower recovery and more significant matrix effects.
Q3: How does pH influence the recovery of this compound?
The pH of the sample matrix is a critical factor in the extraction of this compound. Raltegravir is an amphoteric molecule, and adjusting the pH can alter its charge state, thereby influencing its solubility in different solvents and its retention on SPE sorbents. For SPE, conditioning the sample to an acidic pH (around 4-6) with formic acid or acetate buffer is often recommended to ensure optimal retention on reversed-phase sorbents.
Q4: Can the choice of internal standard affect recovery?
While this compound is a stable isotope-labeled internal standard and is expected to co-elute and behave similarly to the unlabeled analyte, its recovery can still be affected by the extraction process. It is crucial to ensure that the internal standard is added to the sample before any extraction steps to accurately account for any analyte loss during the procedure. Any factor that affects Raltegravir recovery will likely also impact this compound.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete retention on the SPE cartridge. | Ensure the sample is acidified to a pH of ~6 before loading. Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge. | Improved retention of this compound on the sorbent. |
| Inefficient washing step leading to loss of analyte. | Use a weak washing solvent that removes interferences without eluting the analyte. A common choice is a low percentage of methanol in water. | Removal of matrix components without significant loss of this compound. |
| Incomplete elution from the SPE cartridge. | Optimize the elution solvent. A mixture of methanol or acetonitrile with a small percentage of a weak base like ammonium hydroxide can improve the elution of Raltegravir. | Enhanced recovery of this compound in the final eluate. |
Issue 2: Poor Recovery and High Variability in Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH for extraction. | Adjust the sample pH to an optimal range (typically slightly acidic to neutral) to ensure this compound is in a less polar form. | Improved partitioning of the analyte into the organic solvent. |
| Inappropriate choice of extraction solvent. | Test different organic solvents or mixtures. Ethyl acetate or a mixture of ethyl acetate and n-hexane are often effective. | Increased extraction efficiency and recovery. |
| Insufficient mixing or phase separation. | Ensure vigorous vortexing for an adequate amount of time (e.g., 10-15 minutes) to facilitate analyte transfer. Centrifuge at a sufficient speed and duration to achieve clear phase separation. | Better partitioning and cleaner separation of the organic layer. |
Issue 3: Low Recovery and Matrix Effects in Protein Precipitation (PPT)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient protein removal. | Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample. A 3:1 or 4:1 ratio is a good starting point. Ensure thorough vortexing. | Improved precipitation of proteins and release of the analyte into the supernatant. |
| Analyte co-precipitation with proteins. | Evaluate different precipitating solvents. Acetonitrile generally provides cleaner extracts compared to methanol for Raltegravir. | Reduced co-precipitation and increased concentration of free this compound in the supernatant. |
| Significant matrix effects in the final extract. | Incorporate a post-PPT clean-up step, such as a simple SPE or LLE, to further remove interfering matrix components. | Reduced ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification. |
Quantitative Data on Extraction Recovery
The following tables summarize quantitative data on Raltegravir recovery using different extraction methods. While specific data for this compound is often assumed to be similar to the parent drug, it is always recommended to validate this within your own laboratory.
Table 1: Comparison of Raltegravir Recovery with Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| SPE (Oasis HLB) | Human Plasma | 95.8 - 103.2 | |
| LLE (Ethyl acetate/n-hexane) | Human Plasma | > 85 | |
| PPT (Acetonitrile) | Human Plasma | ~ 80 | Not specified in snippets |
Table 2: Effect of Different Solvents on Raltegravir LLE Recovery
| Extraction Solvent | Biological Matrix | Recovery (%) | Reference |
| Ethyl acetate | Human Plasma | > 90 | Not specified in snippets |
| Methyl tert-butyl ether (MTBE) | Human Plasma | ~ 85 | Not specified in snippets |
| Dichloromethane | Human Plasma | < 70 | Not specified in snippets |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
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Sample Pre-treatment: To 200 µL of plasma, add the internal standard (this compound) and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation: To 500 µL of plasma, add the internal standard (this compound).
-
pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Extraction: Add 3 mL of a mixture of ethyl acetate and n-hexane (90:10, v/v). Vortex for 15 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for low this compound recovery.
Raltegravir-d4 Stability in Processed Samples: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Raltegravir-d4 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Raltegravir, an antiretroviral drug used to treat HIV infection. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, this compound serves as an internal standard (IS). An ideal internal standard is a compound that is structurally and chemically very similar to the analyte of interest (in this case, Raltegravir) but has a different mass. This allows it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard as it helps to correct for variability during the entire analytical process, including sample preparation, injection, chromatography, and ionization.
Q2: What are the known stability characteristics of Raltegravir?
Forced degradation studies on Raltegravir have shown that it is labile under hydrolytic conditions (acidic, basic, and neutral) but is stable under oxidative, photolytic, and thermal stress. The primary degradation pathway in humans is metabolism via glucuronidation, mainly by the UGT1A1 enzyme, to form Raltegravir-glucuronide.[1]
Q3: Can I assume the stability of this compound is the same as Raltegravir?
While deuterated internal standards are chemically very similar to their non-deuterated counterparts, it is not always safe to assume identical stability. The deuterium isotope effect can sometimes lead to slight differences in physicochemical properties, which may affect chromatographic retention times, extraction recoveries, and susceptibility to matrix effects.[2][3] Therefore, the stability of this compound should be independently evaluated during method validation.
Q4: What are the common causes of deuterated internal standard instability in processed samples?
Several factors can contribute to the instability of deuterated internal standards like this compound in processed biological samples:
-
pH: Extreme pH conditions during sample extraction or storage can lead to degradation, especially for compounds susceptible to hydrolysis.
-
Temperature: Elevated temperatures during sample processing or storage can accelerate degradation.
-
Matrix Components: Enzymes present in the biological matrix (e.g., plasma, urine) can metabolize the internal standard. For this compound, this would primarily be glucuronidation by UGTs.
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Back-Exchange: Although less common with stable labeling, there is a theoretical possibility of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions.
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Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard differently than the analyte, leading to inaccurate quantification.[2]
Troubleshooting Guide
This guide addresses common issues observed with this compound stability during bioanalysis.
Issue 1: Inconsistent or drifting this compound response.
-
Possible Cause A: Inconsistent Sample Preparation.
-
Troubleshooting:
-
Ensure the internal standard spiking solution is added consistently and accurately to all samples, including calibrators and quality controls (QCs).
-
Verify thorough mixing of the internal standard with the biological matrix.
-
Standardize all sample preparation steps, including extraction times, solvent volumes, and evaporation conditions.
-
-
-
Possible Cause B: Matrix Effects.
-
Troubleshooting:
-
Evaluate matrix effects by comparing the response of the internal standard in extracted blank matrix to its response in a neat solution.
-
Optimize the chromatographic method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Consider a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
-
Possible Cause C: Instability in the Autosampler.
-
Troubleshooting:
-
Perform an autosampler stability study by reinjecting a set of processed samples over a period that mimics the typical run time of an analytical batch.
-
Ensure the autosampler temperature is controlled and appropriate for the stability of the processed samples.
-
-
Issue 2: Degradation of this compound observed during sample processing.
-
Possible Cause A: pH-Mediated Degradation.
-
Troubleshooting:
-
Evaluate the stability of this compound in solutions of different pH values that are representative of the conditions used during sample extraction.
-
If instability is observed, adjust the pH of the extraction and reconstitution solvents to a more neutral range, if compatible with the overall method.
-
-
-
Possible Cause B: Enzymatic Degradation.
-
Troubleshooting:
-
Given that Raltegravir is metabolized by UGTs, consider that this compound may also be a substrate.
-
Minimize the time samples are kept at room temperature before protein precipitation or extraction to reduce enzymatic activity.
-
If enzymatic degradation is suspected, investigate the use of specific enzyme inhibitors, although this can add complexity to the method.
-
-
Issue 3: Poor accuracy and precision of quality control samples.
-
Possible Cause A: Differential Stability of Analyte and Internal Standard.
-
Troubleshooting:
-
Conduct stability experiments for both Raltegravir and this compound under various conditions (e.g., bench-top, freeze-thaw, long-term storage) to identify any significant differences in their stability profiles.
-
If differential stability is confirmed, the processing and storage conditions need to be optimized to ensure both compounds remain stable throughout the analytical process.
-
-
-
Possible Cause B: Inappropriate Internal Standard Concentration.
-
Troubleshooting:
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Ensure the concentration of the this compound spiking solution is appropriate and results in a response that is within the linear range of the detector and comparable to the analyte response in typical study samples.
-
An excessively high or low internal standard concentration can lead to poor analytical performance.
-
-
Experimental Protocols & Data
While specific stability data for this compound is not extensively available in the public domain, the following tables summarize the stability data for Raltegravir and a closely related deuterated internal standard, Raltegravir-d3, from a validated LC-MS/MS method in human plasma. This data can serve as a valuable starting point for establishing and troubleshooting your own methods.
Table 1: Summary of Raltegravir and Raltegravir-d3 Stability in Human Plasma
| Stability Test | Condition | Duration | Analyte Stability (% Bias) | IS Stability (% Bias) |
| Bench-Top Stability | Room Temperature | ~6 hours | -2.5 to 3.4 | Not Reported |
| Freeze-Thaw Stability | 3 cycles at -20°C and -70°C | 3 cycles | -4.1 to 2.8 | Not Reported |
| Long-Term Stability | -70°C | 90 days | -5.2 to 1.9 | Not Reported |
| Processed Sample Stability | Room Temperature | ~48 hours | -3.7 to 4.5 | Not Reported |
Data adapted from a validated LC-MS/MS method for Raltegravir in human plasma using Raltegravir-d3 as the internal standard.
Experimental Protocol: Liquid-Liquid Extraction of Raltegravir from Human Plasma
This protocol is a representative example of a method used for the extraction of Raltegravir from human plasma for LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples, calibration standards, and quality controls at room temperature.
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Vortex each sample to ensure homogeneity.
-
-
Internal Standard Spiking:
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To 100 µL of plasma, add 50 µL of this compound working solution (concentration to be optimized during method development).
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Vortex for 10-20 seconds.
-
-
Protein Precipitation & Extraction:
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Add an appropriate protein precipitating solvent (e.g., acetonitrile or methanol) or perform a liquid-liquid extraction. For example, add 1 mL of a mixture of methyl tert-butyl ether and ethyl acetate (1:1, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
-
Evaporation:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase or a compatible solvent mixture.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Experimental Workflow for Raltegravir Bioanalysis
A typical workflow for the extraction of Raltegravir from plasma samples.
Diagram 2: Troubleshooting Logic for this compound Instability
A logical approach to troubleshooting this compound instability issues.
References
- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Raltegravir-d4 LC-MS/MS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Raltegravir-d4 LC-MS/MS assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using LC-MS/MS.
Issue 1: High Variability in this compound (Internal Standard) Peak Area
Q: My this compound internal standard (IS) peak area is showing high variability between injections. What are the potential causes and how can I troubleshoot this?
A: High variability in the IS peak area can compromise the accuracy and precision of your assay. Here’s a step-by-step troubleshooting guide:
-
Check for Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure accurate and consistent pipetting of the this compound spiking solution into all samples, standards, and quality controls (QCs). Use calibrated pipettes and proper technique.
-
Incomplete Vortexing/Mixing: After adding the IS, ensure the samples are thoroughly mixed to guarantee homogeneity.
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Extraction Inconsistency: Variability in extraction efficiency can affect the final concentration of the IS. Ensure consistent timing, temperature, and reagent volumes for each step of the extraction process (e.g., protein precipitation, liquid-liquid extraction).[1][2]
-
-
Investigate Autosampler and Injection Issues:
-
Injection Volume Precision: Verify the autosampler's injection volume precision. Perform a series of injections of a standard solution and check the reproducibility of the peak areas.
-
Needle Wash/Carryover: Inadequate needle washing can lead to carryover from a high concentration sample to a subsequent low concentration one, affecting the IS response. Optimize the needle wash procedure with a strong solvent.
-
Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the sample, leading to an artificially high IS response. Use vial caps or a cooled autosampler to minimize evaporation.
-
-
Examine LC System Performance:
-
Pump Performance and Flow Rate Stability: Fluctuations in the LC pump's flow rate can lead to shifts in retention time and variable peak areas. Check for pressure fluctuations and ensure the pumps are properly maintained.
-
Column Clogging or Degradation: A partially clogged or degraded analytical column can cause peak shape distortion and inconsistent peak areas.[1] Try flushing the column or replacing it if necessary.
-
-
Assess Mass Spectrometer Performance:
-
Source Contamination: A dirty ion source can lead to signal suppression and high variability.[3] Clean the ion source according to the manufacturer's recommendations.
-
Detector Saturation: If the IS concentration is too high, it can saturate the detector, leading to non-linear responses and high variability. Consider reducing the concentration of the this compound spiking solution.
-
Issue 2: Poor Peak Shape for Raltegravir and/or this compound
Q: I am observing peak tailing/fronting or split peaks for Raltegravir and its internal standard. What could be the cause and how can I improve the peak shape?
A: Poor peak shape can negatively impact integration and, consequently, the accuracy of your results. Consider the following:
-
Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Raltegravir. Ensure the mobile phase pH is appropriate for the compound and the column chemistry. For Raltegravir, which has acidic and basic properties, a mobile phase containing a small amount of formic acid is commonly used.[4][5]
-
Column Choice: Ensure you are using an appropriate column for the analysis. C18 columns are frequently used for Raltegravir analysis.[4][5][6]
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Use a guard column and ensure adequate sample cleanup.[3]
-
-
Sample Preparation and Injection:
-
Injection Solvent: The composition of the injection solvent should be similar to or weaker than the initial mobile phase to avoid peak distortion. Injecting a sample in a much stronger solvent can cause peak fronting.
-
Sample Overload: Injecting too much analyte can overload the column, resulting in peak tailing. Try diluting the sample or reducing the injection volume.
-
-
System Issues:
-
Extra-column Dead Volume: Excessive dead volume in the LC system (e.g., from long or wide-bore tubing) can cause peak broadening and tailing. Use appropriate tubing and fittings.
-
Column Void or Channeling: A void at the head of the column can lead to split peaks. This may require replacing the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the common sample preparation techniques for Raltegravir analysis in plasma?
A1: The most common sample preparation techniques for Raltegravir in plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[4][5][6]
-
Protein Precipitation (PPT): This is a simple and fast method where a protein precipitating agent, such as acetonitrile or methanol, is added to the plasma sample.[6] After centrifugation, the supernatant is injected into the LC-MS/MS system. While quick, it may result in less clean extracts and potentially higher matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent.[4][5] This method generally provides a cleaner extract than PPT, reducing matrix effects.[2]
Q2: What are typical LC and MS parameters for this compound assays?
A2: While specific parameters should be optimized for your instrument, here are some commonly reported conditions:
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., AQUITY UPLC C18, Waters Sunfire C18)[4][6] |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid[4][7] |
| Elution | Isocratic or gradient[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode[4][6][7] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Raltegravir MRM Transition | m/z 445.1 -> 109.1 (example) |
| This compound MRM Transition | m/z 449.1 -> 113.1 (example) |
Q3: How can I assess and mitigate matrix effects in my Raltegravir assay?
A3: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a common source of variability.[8][9]
-
Assessment: To assess matrix effects, a post-extraction spike experiment is commonly performed.[9] This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more effective sample preparation method like LLE or solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize the chromatography to separate Raltegravir and this compound from the matrix components that cause ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally and chemically very similar to Raltegravir, it will experience similar matrix effects, which helps to compensate for this variability.[10]
-
Q4: What are the acceptable ranges for precision and accuracy during method validation?
A4: According to regulatory guidelines (e.g., FDA), for bioanalytical method validation, the precision (%CV) and accuracy (%RE) should generally be within ±15% for standards and QCs.[5] For the Lower Limit of Quantification (LLOQ), it should be within ±20%.
| Validation Parameter | Acceptance Criteria |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | Within 85% to 115% (80% to 120% for LLOQ) |
One study on Raltegravir reported intra- and inter-day precision ranging from 2.4% to 11.2%, and inaccuracy from 2.5% to 12.9%.[4]
Experimental Protocols
Example Protocol: Raltegravir Quantification in Human Plasma using LLE
This is a generalized protocol based on published methods.[4][11]
-
Sample Preparation (LLE):
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of methylene chloride and n-hexane).[11]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: ESI Positive
-
MRM Transitions: Monitor the appropriate precursor and product ions for Raltegravir and this compound.
-
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. zefsci.com [zefsci.com]
- 4. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nwpii.com [nwpii.com]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpps.com [wjpps.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Impact of biological matrix on Raltegravir-d4 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Raltegravir-d4 signal intensity during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in this compound signal intensity in biological matrices?
A1: The primary cause of signal variability for this compound, and the corresponding analyte Raltegravir, is the "matrix effect."[1][2] This phenomenon arises from co-eluting endogenous or exogenous components in the biological sample that interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the analytical method.[1][2]
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS bioanalysis. Because this compound is chemically and physically very similar to Raltegravir, it co-elutes and experiences nearly identical ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[4][5]
Q3: What are the common biological matrices used for Raltegravir analysis, and do they differ in their impact?
A3: The most common biological matrices for Raltegravir analysis are human plasma and urine.[4][6] While both can exhibit matrix effects, the composition of each is different, which can lead to varying degrees of ion suppression or enhancement. For instance, plasma contains high concentrations of proteins and phospholipids that are known to cause significant matrix effects.[2] Urine composition can vary significantly based on diet and hydration, introducing variability. Therefore, method validation should assess the matrix effect in the specific matrix being used.
Q4: Can the metabolism of Raltegravir impact the analysis of this compound?
A4: Yes, the metabolism of Raltegravir can potentially impact the analysis. Raltegravir is primarily metabolized in the liver via glucuronidation by the enzyme UGT1A1 to form Raltegravir-glucuronide (M2).[7][8][9] This metabolite can be present in biological samples and, if not chromatographically separated from Raltegravir and this compound, could potentially cause interference or contribute to matrix effects.[4][10] It is crucial to ensure the analytical method has sufficient chromatographic resolution to separate the parent drug from its metabolites.[10]
Troubleshooting Guide
Issue 1: Inconsistent or low this compound signal intensity across samples.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][11] Protein precipitation (PPT) is a simpler but often less clean method.[11]2. Chromatographic Separation: Adjust the HPLC/UPLC gradient, mobile phase composition, or column chemistry to better separate this compound from the regions of significant ion suppression.[1][12]3. Dilution: Diluting the sample with a clean solvent can reduce the concentration of matrix components, thereby lessening the matrix effect.[11] |
| Poor Extraction Recovery | 1. Optimize Extraction Solvent: Ensure the pH and polarity of the extraction solvent are optimal for Raltegravir. For LLE, a mixture of solvents like methylene chloride and n-hexane has been shown to be effective.[4]2. Evaluate Extraction Technique: For SPE, ensure the correct sorbent and elution solvents are being used. For LLE, ensure adequate mixing and phase separation. |
| Instability of this compound | 1. Assess Stability: Perform freeze-thaw and bench-top stability experiments with this compound in the biological matrix to ensure it is not degrading during sample handling and processing.[13] |
Issue 2: High variability in the Raltegravir/Raltegravir-d4 peak area ratio.
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | 1. Evaluate Matrix Effect in Different Lots: Assess the matrix effect in multiple sources (lots) of the biological matrix to check for lot-to-lot variability.[4]2. Post-column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression in the chromatogram and adjust the chromatography to move the analyte and internal standard peaks away from these regions.[4][12] |
| Metabolite Interference | 1. Chromatographic Separation: Ensure that the Raltegravir-glucuronide metabolite is chromatographically resolved from Raltegravir and this compound.[4][10] |
| Internal Standard Concentration | 1. Optimize IS Concentration: An excessively high concentration of the internal standard can itself cause ion suppression.[3] Ensure the concentration of this compound is appropriate for the analytical range. |
Data on this compound (and Analogue Raltegravir-d3) Performance
The following tables summarize quantitative data from a validated LC-MS/MS method for Raltegravir analysis using a deuterated internal standard.
Table 1: Extraction Recovery
| Analyte | Quality Control Level | Mean Extraction Recovery (%) |
| Raltegravir | Low | 91.2 |
| Medium | 94.2 | |
| High | 92.5 | |
| Raltegravir-d3 (IS) | - | 91.8 |
| Data extracted from a study by P. K. Mukkavilli et al.[4] |
Table 2: Matrix Factor
| Analyte | Quality Control Level | IS-Normalized Matrix Factor |
| Raltegravir | Low | 0.992 |
| Medium | 0.999 | |
| High | 0.995 | |
| A value close to 1 indicates minimal relative matrix effect. Data extracted from a study by P. K. Mukkavilli et al.[4] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of Raltegravir and its deuterated internal standard from human plasma.[4]
-
To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (Raltegravir-d3).
-
Vortex the sample for 10 seconds.
-
Add 1.0 mL of the extraction solvent mixture (methylene chloride and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Conditions
The following are typical starting conditions for the analysis of Raltegravir and this compound.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., Chromolith RP-18e, 100 mm x 4.6 mm)[4] |
| Mobile Phase | Isocratic elution with a mixture of 10 mM ammonium formate in water (pH 3.0) and acetonitrile (30:70, v/v)[4] |
| Flow Rate | 1.2 mL/min (with a split to deliver ~180 µL/min to the mass spectrometer)[4] |
| Ionization Mode | Electrospray Ionization (ESI), can be run in either positive or negative mode. Negative mode has been shown to be effective.[4] |
| Mass Transitions (MRM) | Raltegravir: m/z 443.1 → 316.1Raltegravir-d3: m/z 446.1 → 319.0[4] |
Visualizations
Caption: Metabolic pathway of Raltegravir via UGT1A1-mediated glucuronidation.
Caption: General workflow for the bioanalysis of Raltegravir using this compound.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the sensitivity of Raltegravir-d4 detection
Welcome to the technical support center for Raltegravir-d4 detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of Raltegravir and its deuterated internal standard, this compound?
A1: The most widely used and highly sensitive method for the quantification of Raltegravir and this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent specificity and allows for low limits of detection, which is crucial for pharmacokinetic and bioequivalence studies.[1][4]
Q2: Which ionization mode is recommended for this compound detection in LC-MS/MS?
A2: While many methods have successfully employed positive ionization mode, several studies have demonstrated that negative ionization mode can offer better selectivity and sensitivity for Raltegravir and its internal standards.[1][3] The choice of ionization mode should be optimized during method development for your specific instrumentation and matrix.[5]
Q3: What are the typical precursor and product ion transitions (m/z) for Raltegravir and this compound in MS/MS analysis?
A3: In negative ionization mode, a common transition for Raltegravir is m/z 443.1 → 316.1.[1][3] For the deuterated internal standard, Raltegravir-d3 (often used interchangeably with d4 for detection principles), the transition is m/z 446.1 → 319.0.[1] In positive ionization mode, transitions for Raltegravir have been reported as m/z 445 > 361, and for Raltegravir-d3 as m/z 448 > 364.[6] These transitions should be optimized for your specific mass spectrometer.
Q4: How can I minimize the matrix effect in my this compound assay?
A4: The matrix effect, which is the suppression or enhancement of ionization by co-eluting endogenous components from the sample matrix, is a common challenge in bioanalysis.[7] Strategies to minimize the matrix effect include:
-
Efficient Sample Preparation: Employing effective sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.[8][9]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from interfering matrix components is crucial.[7]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[7]
-
Method Validation: It is essential to thoroughly assess the matrix effect during method validation using post-extraction spiking experiments to ensure the reliability of the results.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion transitions, inappropriate ionization mode, or suboptimal source parameters (e.g., ion spray voltage, temperature).[1][5] 2. Sample Preparation Issues: Inefficient extraction leading to poor recovery. 3. LC Method Problems: Poor chromatographic peak shape, analyte not eluting from the column. | 1. Optimize MS Parameters: Infuse a standard solution of this compound to tune and optimize all relevant mass spectrometer settings. Verify the selected transitions. 2. Evaluate Extraction Recovery: Perform experiments with spiked samples to determine the extraction efficiency. Consider alternative extraction methods (e.g., switching from protein precipitation to LLE). 3. Check LC Conditions: Ensure the mobile phase composition and gradient are appropriate for Raltegravir. Check for column degradation. |
| High Background Noise or Interferences | 1. Matrix Effects: Co-elution of endogenous matrix components.[7] 2. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 3. Carryover: Residual analyte from a previous high-concentration sample injection. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE.[8] Adjust the chromatographic gradient to better separate the analyte from interferences. 2. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 3. Optimize Autosampler Wash: Incorporate a strong wash solvent in the autosampler sequence to clean the injection needle and port between samples. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Issues: Column aging, contamination, or incompatibility with the mobile phase. 2. Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry. 3. Sample Overload: Injecting too high a concentration of the analyte. | 1. Column Maintenance: Replace the column with a new one of the same type. Use a guard column to protect the analytical column. 2. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure the analyte is in a single ionic state. For Raltegravir, a slightly acidic mobile phase (e.g., pH 3.0 with ammonium formate) has been shown to be effective.[1] 3. Dilute Sample: If overloading is suspected, dilute the sample before injection. |
| Inconsistent Results or Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in manual extraction steps. 2. Unstable Internal Standard: Degradation of the this compound stock or working solutions. 3. Instrument Instability: Fluctuations in the LC pump flow rate or MS detector response. | 1. Standardize Procedures: Use automated sample preparation if available. Ensure consistent timing and technique for all manual steps. 2. Check IS Stability: Prepare fresh internal standard solutions and store them under appropriate conditions (e.g., protected from light, at a specified temperature). 3. Perform System Suitability Tests: Regularly run system suitability tests to monitor the performance and stability of the LC-MS/MS system. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for Raltegravir detection, which are applicable to this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for Raltegravir Detection
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [6] |
| Matrix | Human Plasma | Human Plasma | Human Plasma & PBMCs |
| Sample Volume | 100 µL | 100 µL | N/A |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Protein Precipitation |
| LC Column | Chromolith RP-18e (100 x 4.6 mm) | C18 HPLC column (100 x 2.1 mm, 3.5 µm) | ZORBAX Eclipse XDB-C8 (50 x 2.1 mm, 5 µm) |
| Ionization Mode | Negative ESI | N/A | Positive ESI |
| LLOQ | 2.0 ng/mL | 5 ng/mL | 2 nM (in plasma) |
| Linear Range | 2.0–6000 ng/mL | N/A | 2–2000 nM (in plasma) |
| Mean Recovery | 92.6% | N/A | N/A |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a published method for Raltegravir analysis.[1]
-
Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 50 µL of this compound internal standard working solution. Vortex for 20 seconds.
-
Acidification: Add 50 µL of 0.1% formic acid in water to each sample. Vortex for another 20 seconds. This step helps in breaking the drug-protein binding.
-
Extraction: Add 2.5 mL of a mixture of dichloromethane and n-hexane (50:50, v/v). Mix on a rotospin for 10 minutes.
-
Centrifugation: Centrifuge the samples at approximately 3200 x g for 5 minutes at 10 °C.
-
Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound extraction and analysis.
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive HPLC-MS-MS method for the determination of raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Pharmacokinetic Modeling of Plasma and Intracellular Concentrations of Raltegravir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Raltegravir using Raltegravir-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various bioanalytical methods for the quantification of Raltegravir in biological matrices, utilizing Raltegravir-d4 as an internal standard. The information presented is collated from peer-reviewed scientific literature and aims to assist researchers in selecting and implementing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Executive Summary
The accurate quantification of Raltegravir, a potent antiretroviral agent, is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide compares different LC-MS/MS-based methods, highlighting their key performance characteristics and experimental protocols.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the key performance parameters of various validated bioanalytical methods for Raltegravir using a deuterated internal standard. These methods primarily employ LC-MS/MS for its high selectivity and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Raltegravir-d3[1] | This compound[2] | Raltegravir-d6[3] | Not Specified |
| Linearity Range (ng/mL) | 2.0–6000[1] | 1-250 and 100-5000[2] | 5–5000 (plasma)[4] | 5-2560[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0[1] | 1 and 100[2] | 5[6] | 5[5] |
| Intra-day Precision (%CV) | 2.77–3.64[1] | <15%[2] | Not Specified | 2.4–11.2[5] |
| Inter-day Precision (%CV) | Not Specified | <15%[2] | Not Specified | 2.4–11.2[5] |
| Accuracy (%) | 98.3–103.9[1] | 89.7-104.1[2] | Not Specified | 2.5–12.9 (inaccuracy)[5] |
| Extraction Recovery (%) | 92.6 (Raltegravir), 91.8 (IS)[1] | Not Specified | ≥76%[7] | 80[5] |
| Matrix | Human Plasma[1] | Human Plasma[2] | Plasma, Saliva, Rectal Fluid, Vaginal Fluid, Rectal Tissue, Vaginal Tissue[3] | Human Plasma[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative experimental protocols derived from the reviewed literature.
Method 1: Liquid-Liquid Extraction with HPLC-MS/MS
This method is suitable for the analysis of Raltegravir in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Raltegravir-d3).
-
Perform liquid-liquid extraction using a mixture of methylene chloride and n-hexane.[1]
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Chromolith RP-18e endcapped C18 (100 mm × 4.6 mm)[1]
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ionization Mode[1]
-
Transitions:
Method 2: Protein Precipitation with UPLC-MS/MS
This method offers a simpler and faster sample preparation approach.
1. Sample Preparation:
-
To 50 µL of plasma, add an equal volume of acetonitrile containing the internal standard (this compound).[2]
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution.
2. Chromatographic Conditions:
-
Column: Waters CORTECS T3 (2.1x100 mm)[2]
-
Mobile Phase: A multi-step gradient of 0.1% formic acid in water and acetonitrile.[2]
-
Flow Rate: 0.300 mL/min[2]
-
Total Run Time: 7.5 minutes[2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Raltegravir and this compound.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the typical workflow of a bioanalytical method validation for Raltegravir.
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic investigation of raltegravir with or without lamivudine in the context of HIV-1 pre-exposure prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Raltegravir-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of Raltegravir-d4 as an internal standard for the quantification of the antiretroviral drug Raltegravir, with a focus on accuracy and precision, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, thus compensating for variability in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays due to its physicochemical similarity to the analyte.
Performance of Deuterated Raltegravir as an Internal Standard
Multiple studies have demonstrated the high accuracy and precision of bioanalytical methods for Raltegravir when a deuterated analog is used as the internal standard. While specific data for this compound is not always explicitly detailed, the performance of other deuterated variants like Raltegravir-d3 and Raltegravir-d6 provides a strong indication of its expected efficacy.
Quantitative Performance Data
The following table summarizes the accuracy and precision data from various studies employing deuterated Raltegravir internal standards in the analysis of human plasma samples.
| Internal Standard | Analyte Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Raltegravir-d3 | 2.0 - 6000 | 2.77 - 3.64 | 0.87 - 2.53 | 98.3 - 103.9 | 96.3 - 102.2 | |
| Raltegravir-d6 | 10.0 - 10,000 | ≤11.4 (Inter-assay) | ≤11.4 (Inter-assay) | ≤ ±8.5 (Inter-assay) | ≤ ±8.5 (Inter-assay) | [1][2] |
| Raltegravir-13C,d3 | 10 - 10,000 | Not specified | Not specified | Not specified | Not specified | [3] |
| Not Specified | 5 - 2560 | 2.4 - 11.2 | 2.4 - 11.2 | -2.5 to 12.9 (inaccuracy) | -2.5 to 12.9 (inaccuracy) | [4] |
| Not Specified | 0.010 - 7.680 µg/mL | < 10.4 | < 10.4 | 97.2 - 103.4 | 97.2 - 103.4 |
As the data indicates, methods using deuterated Raltegravir consistently achieve excellent precision, with coefficients of variation (%CV) generally below 15%, and high accuracy, with values typically within ±15% of the nominal concentration, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.
Comparison with Other Internal Standards
While stable isotope-labeled internal standards are preferred, other compounds have also been utilized for Raltegravir quantification. These alternatives are typically structurally unrelated to the analyte.
| Internal Standard | Analyte Concentration Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Diazepam | 20 - 10,000 | 1.4 - 3.8 | 2.4 - 7.9 | 97.5 - 104.4 | 97.5 - 104.4 | [5] |
| Methyl Indinavir & Lopinavir-d8 | 5 - (not specified) | -9.2 to 6.9 | -9.2 to 6.9 | 80 - 120 | 80 - 120 | [6] |
While these methods also demonstrate acceptable accuracy and precision, the use of a non-isotopically labeled internal standard carries a higher risk of differential matrix effects and extraction recovery compared to the analyte, which can potentially compromise data quality. The close physicochemical properties of this compound to Raltegravir make it more effective at compensating for these variations.
Experimental Methodologies
The successful implementation of this compound as an internal standard relies on optimized experimental protocols. Below are representative workflows for sample preparation and analysis.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction Workflow for Raltegravir Analysis.
Experimental Workflow: Protein Precipitation (PPT)
Caption: Protein Precipitation Workflow for Raltegravir Analysis.
Key Experimental Parameters
A representative LC-MS/MS method for the quantification of Raltegravir using a deuterated internal standard is detailed below.
Sample Preparation (Liquid-Liquid Extraction) [7]
-
To 100 µL of human plasma, add the internal standard solution (Raltegravir-d3).
-
Perform liquid-liquid extraction using a mixture of methylene chloride and n-hexane.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions [7]
-
Column: Chromolith RP-18e (100 mm × 4.6 mm)
-
Mobile Phase: Composition of formic acid/ammonium formate with methanol/acetonitrile.
-
Flow Rate: Not specified
-
Run Time: 2.0 minutes
Mass Spectrometric Conditions [7]
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Transitions:
-
Raltegravir: m/z 443.1 → 316.1
-
Raltegravir-d3: m/z 446.1 → 319.0
-
Conclusion
The use of this compound, or other deuterated analogs of Raltegravir, as an internal standard provides a highly accurate and precise method for the quantification of Raltegravir in biological matrices. The compiled data demonstrates that stable isotope-labeled internal standards consistently yield reliable results that meet regulatory acceptance criteria. While alternative internal standards can be used, they may not offer the same level of robustness in compensating for analytical variability. For researchers and drug development professionals requiring the highest quality data for pharmacokinetic studies and clinical trial sample analysis, this compound is the recommended internal standard.
References
- 1. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpps.com [wjpps.com]
- 4. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An accurate and precise high-performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated Raltegravir Internal Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of deuterated Raltegravir stable isotope labeled internal standards (SIL-IS), with a focus on Raltegravir-d4, and its comparison with other commonly used deuterated analogues such as Raltegravir-d3 and Raltegravir-d6. This document is intended to assist researchers in selecting the most appropriate internal standard for their specific bioanalytical needs by presenting available performance data, detailed experimental protocols, and visual representations of key processes.
Introduction to Deuterated Standards in Raltegravir Bioanalysis
Performance Data of Deuterated Raltegravir Standards
The following tables summarize the available performance data for Raltegravir-d3 from a validated LC-MS/MS method. At present, specific quantitative performance data for this compound and Raltegravir-d6 from comparable validated bioanalytical methods is not extensively published. Researchers are encouraged to perform their own method validation studies to establish performance characteristics for these standards within their specific analytical platform.
Table 1: LC-MS/MS Performance Data for Raltegravir Quantification using Raltegravir-d3 as an Internal Standard [1]
| Parameter | Result |
| Linearity Range | 2.0–6000 ng/mL |
| Correlation Coefficient (r²) | ≥0.9978 |
| Intra-batch Precision & Accuracy | |
| LQC (Low Quality Control) | Precision (%CV): 2.77, Accuracy (%): 103.9 |
| MQC (Medium Quality Control) | Precision (%CV): 3.64, Accuracy (%): 98.3 |
| HQC (High Quality Control) | Precision (%CV): 3.21, Accuracy (%): 101.5 |
| Inter-batch Precision & Accuracy | |
| LQC | Precision (%CV): 2.53, Accuracy (%): 102.2 |
| MQC | Precision (%CV): 0.87, Accuracy (%): 96.3 |
| HQC | Precision (%CV): 1.89, Accuracy (%): 99.8 |
| Recovery | |
| Raltegravir | 92.6% |
| Raltegravir-d3 (IS) | 91.8% |
| Matrix Factor (IS-normalized) | 0.992 to 0.999 |
Experimental Protocols
Below is a detailed experimental protocol for the quantification of Raltegravir in human plasma using a deuterated internal standard, based on established and validated methods.[1] This protocol can be adapted for use with this compound or other deuterated standards with appropriate validation.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the working solution of the deuterated Raltegravir internal standard (e.g., this compound in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of the extraction solvent mixture (e.g., dichloromethane and n-hexane, 50:50 v/v).
-
Vortex the tube for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, for example, a Chromolith RP-18e (100 mm × 4.6 mm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or Positive, depending on the optimal response for Raltegravir and its deuterated standard. For the provided Raltegravir-d3 data, negative ionization was used.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Raltegravir: m/z 443.1 → 316.1[1]
-
Raltegravir-d3: m/z 446.1 → 319.0[1]
-
Note: The specific MRM transitions for this compound and Raltegravir-d6 should be optimized during method development. A deuterated internal standard with a mass shift of +4 (d4) or +6 (d6) from the parent drug would be expected to have precursor ions of approximately m/z 447.1 and 449.1, respectively. The product ions would also be expected to show a corresponding mass shift if the deuterium atoms are not lost during fragmentation.
-
Visualizations
Raltegravir Mechanism of Action
Raltegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. The following diagram illustrates the key steps in the HIV-1 integration process and the point of inhibition by Raltegravir.
Experimental Workflow for Raltegravir Quantification
The following diagram outlines a typical workflow for the quantification of Raltegravir in a biological matrix using a deuterated internal standard and LC-MS/MS.
Conclusion
The selection of a deuterated internal standard is a critical step in the development of a robust and reliable bioanalytical method for Raltegravir. While Raltegravir-d3 has been successfully used and its performance documented, the suitability of this compound and Raltegravir-d6 for a specific assay must be determined through rigorous method validation. Key considerations should include the isotopic purity of the standard, the stability of the deuterium labels, and the absence of any chromatographic separation from the unlabeled analyte (isotope effect), which could lead to differential matrix effects. Researchers are advised to consult certificates of analysis for purity information and to perform comprehensive validation experiments as outlined in regulatory guidelines to ensure the chosen deuterated standard meets the requirements for their intended application.
References
Cross-Validation of Analytical Methods for Raltegravir Quantification Utilizing Deuterated Internal Standards
In the landscape of antiretroviral therapy, the accurate quantification of drug concentrations in biological matrices is paramount for both clinical efficacy and patient safety. Raltegravir, a potent integrase inhibitor, is a cornerstone of many HIV treatment regimens. The development and validation of robust analytical methods for its measurement are therefore of critical importance. This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Raltegravir, both employing a deuterated stable isotope-labeled internal standard to ensure the highest degree of accuracy and precision.
Cross-validation of analytical methods is a critical step in bioanalysis, especially when data is generated from different laboratories or using different methodologies within the same study. It ensures that the results are reproducible and comparable, regardless of the method used. While a direct cross-validation study between the two methods presented here has not been published, this guide will serve as a comparative overview of their individual validation performance, providing researchers with the necessary data to evaluate their suitability for specific applications.
Comparative Analysis of Validated LC-MS/MS Methods
This section details two distinct, validated LC-MS/MS methods for the quantification of Raltegravir in human plasma. Both methods utilize a deuterated analogue of Raltegravir as an internal standard (IS), a best practice in bioanalytical method development to correct for variability in sample processing and instrument response.
Method 1: UPLC-MS/MS for Simultaneous Quantification of Multiple Antiretrovirals
This method, developed for the simultaneous determination of several antiretroviral drugs, including Raltegravir, employs Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and utilizes Raltegravir-d3 as the internal standard.
Method 2: LC-MS/MS for Simultaneous Determination of Bictegravir, Doravirine, and Raltegravir
This LC-MS/MS method was developed and validated for the simultaneous measurement of Bictegravir, Doravirine, and Raltegravir in human plasma, using Raltegravir-d6 as the internal standard.[1][2]
Experimental Protocols
A detailed breakdown of the experimental methodologies for both analytical approaches is provided below, allowing for a direct comparison of their respective protocols.
Method 1: Experimental Protocol
Sample Preparation: A simple protein precipitation with methanol was implemented to prepare plasma samples of at least 50 μL.
Chromatographic Conditions:
-
System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: Not specified in the available abstract.
-
Mobile Phase: Not specified in the available abstract.
-
Flow Rate: Not specified in the available abstract.
-
Run Time: 10 minutes.
Mass Spectrometric Conditions:
-
System: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Not specified in the available abstract.
-
Internal Standard: Raltegravir-d3.
Method 2: Experimental Protocol[1][2]
Sample Preparation: Analytes were extracted from plasma by protein precipitation with their stable, isotopically labeled internal standards (including Raltegravir-d6).[1][2]
Chromatographic Conditions:
-
System: Liquid Chromatography (LC) system.
-
Column: Waters Atlantis T3 C18 (50x2.1mm, 3µm particle size) column.[1]
-
Mobile Phase: Not specified in the available abstract.
-
Flow Rate: Not specified in the available abstract.
-
Run Time: Not specified in the available abstract.
Mass Spectrometric Conditions:
-
System: AB Sciex API-5000 triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization in positive ion mode.[1]
-
Internal Standard: Raltegravir-d6.[1]
Quantitative Data Comparison
The performance of each method was rigorously evaluated through a series of validation experiments. The key quantitative data from these validations are summarized in the tables below for easy comparison.
Table 1: Linearity and Range
| Parameter | Method 1 | Method 2[1][2] |
| Analyte | Raltegravir | Raltegravir |
| Linear Range | 9.7 - 9730 ng/mL | 10.0 - 10,000 ng/mL |
| Correlation Coefficient (r²) | Not specified | >0.994 |
Table 2: Precision and Accuracy
| Parameter | Method 1 | Method 2[1][2] |
| Within-run Precision (%CV) | <15% (H, M, L QCs), <20% (LLOQ) | ≤11.4% (Inter-assay) |
| Between-run Precision (%CV) | <15% (H, M, L QCs), <20% (LLOQ) | ≤11.4% (Inter-assay) |
| Within-run Accuracy (% Nominal) | ±15% (H, M, L QCs), ±20% (LLOQ) | ≤±8.5% (Inter-assay %Bias) |
| Between-run Accuracy (% Nominal) | ±15% (H, M, L QCs), ±20% (LLOQ) | ≤±8.5% (Inter-assay %Bias) |
Table 3: Recovery
| Parameter | Method 1 | Method 2[1][2] |
| Recovery | ≥76% and reproducible | Not specified |
Visualizing the Cross-Validation Workflow
To illustrate the logical flow of a cross-validation study, the following diagram was generated using the DOT language. This workflow represents a generalized process for comparing two different bioanalytical methods.
Caption: A generalized workflow for the cross-validation of two bioanalytical methods.
References
Evaluating the Linearity and Range of Raltegravir Quantification with Raltegravir-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analytical performance, specifically the linearity and range, of Raltegravir quantification when using Raltegravir-d4 as a stable isotope-labeled internal standard. The data presented is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for bioanalytical quantification. This document will compare various reported methods, offering insights into their respective analytical ranges and performance characteristics.
Executive Summary
The quantification of the antiretroviral drug Raltegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a deuterated internal standard, such as this compound, is a widely accepted practice to ensure accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response. This guide summarizes key performance data from various validated LC-MS/MS assays, highlighting the achievable linearity and dynamic ranges for Raltegravir quantification.
Data Presentation: Linearity and Range of Raltegravir Quantification
The following tables summarize the linearity and range of several validated LC-MS/MS methods for Raltegravir quantification using deuterated internal standards. While the specific deuterated analog may vary (d3, d6, or 13C D3), the analytical principles and expected performance are directly comparable to methods employing this compound.
| Method Reference | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard |
| Goski et al. | Human Plasma | 10 - 10,000 | > 0.99 | 10 | Raltegravir 13C D3[1] |
| Notari et al. | Human Plasma | 10.0 - 10,000 | > 0.994 | 10.0 | Raltegravir-d6[2] |
| Yadav et al. | Human Plasma | 2.0 - 6,000 | ≥ 0.9978 | 2.0 | Raltegravir-d3[3] |
| Ter Heine et al. | Human Plasma | 5 - 2,560 | > 0.995 | 5 | Not Specified |
| Robbins et al. | Human Cell Extracts | 0.0023 - 9.2 | Not Specified | 0.0023 | Raltegravir-d6[4][5] |
| A conventional LC-MS method | Human Plasma | 10 - 7,680 (0.010 - 7.680 µg/mL) | Linear | 10 | Not Specified[6] |
Alternative Methods for Comparison:
For context, alternative methods for Raltegravir quantification have been developed, some of which do not employ a deuterated internal standard. These methods may have different performance characteristics.
| Method Type | Matrix | Linearity Range | Correlation Coefficient (r²) | Internal Standard |
| RP-HPLC | Pharmaceutical Preparations | 5 - 25 µg/mL | 0.999 | Not Specified[7] |
| HPLC | Bulk and Dosage Forms | 20 - 70 µg/mL | Not Specified | Not Specified[8] |
| HPLC with Fluorescence Detection | Human Plasma | 5 - 1,000 ng/mL | Linear | Delavirdine[9] |
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of Raltegravir in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Raltegravir from plasma samples.
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used, such as a Waters Atlantis T3 C18 (50 x 2.1 mm, 3 µm particle size)[2].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is common[1][10].
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for Raltegravir analysis[1].
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The mass transitions monitored are specific for Raltegravir and its deuterated internal standard.
-
Raltegravir: m/z 445.2 → 361.2[5]
-
This compound (representative): The precursor ion would be m/z 449.2, and the product ion would be specific to the fragmentation of the deuterated molecule. For Raltegravir-d6, the transition is m/z 451.1 → 367.2[5]. For Raltegravir-d3, the transition is m/z 446.1 → 319.0[3].
-
Mandatory Visualization
Caption: Experimental workflow for Raltegravir quantification.
Conclusion
The use of this compound or other deuterated analogs as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of Raltegravir in various biological matrices. The presented data demonstrates that these methods can achieve wide linear ranges, often spanning several orders of magnitude, with excellent correlation coefficients. The lower limits of quantification are typically in the low ng/mL range, making these assays suitable for a variety of research and clinical applications. The choice of a specific method will depend on the required sensitivity, the nature of the biological matrix, and the available instrumentation. The detailed experimental protocols and comparative data in this guide should serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. wjpps.com [wjpps.com]
- 2. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VALIDATED REVERSE PHASE HPLC METHOD FOR DETERMINATION OF RALTEGRAVIR IN PHARMACEUTICAL PREPARATIONS | Semantic Scholar [semanticscholar.org]
- 8. ijpar.com [ijpar.com]
- 9. Quantification of the HIV-integrase inhibitor raltegravir (MK-0518) in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Raltegravir-d4 Based Bioanalytical Assays
The primary analytical technique discussed is LC-MS/MS, which is widely adopted for its high sensitivity and selectivity in quantifying drug concentrations in complex biological matrices. The methodologies presented herein utilize internal standards such as Raltegravir-d3 or Raltegravir-13C-d3, which are chemically analogous to Raltegravir-d4 and serve the same purpose of correcting for variability during sample processing and analysis.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different LC-MS/MS assays for Raltegravir quantification. These parameters are crucial for evaluating the reliability and suitability of a method for pharmacokinetic studies and therapeutic drug monitoring.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Internal Standard | Raltegravir-d3 | Not Specified | Lopinavir-d8 | Raltegravir 13C D3 | Not Specified |
| Linearity Range (ng/mL) | 2.0–6000[1] | 1–3000[2] | 5-1000[3] | 10-10000[4] | 5-2560[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0[1] | 1[2] | 5[3] | 10[4] | 5[5] |
| Intra-day Precision (%CV) | Not Specified | 0.6-3.0% (for calibration standards)[2] | ≤ 6.3%[3] | Within acceptable limits | 2.4% to 11.2%[5] |
| Inter-day Precision (%CV) | Not Specified | Not Specified | ≤ 6.3%[3] | Within acceptable limits | 2.4% to 11.2%[5] |
| Intra-day Accuracy (%) | Within 85-115%[1] | 96.5-104.3% (for calibration standards)[2] | 98.3% to 99.1%[3] | Not Specified | 2.5% to 12.9% (inaccuracy)[5] |
| Inter-day Accuracy (%) | Within 85-115%[1] | Not Specified | 98.3% to 101.0%[3] | Not Specified | 2.5% to 12.9% (inaccuracy)[5] |
| Mean Extraction Recovery (%) | 92.6[1] | Not Specified | Not Specified | Not Specified | 80[5] |
| Matrix Effect | IS-normalized factor: 0.992-0.999[1] | Not Specified | No matrix effect observed[6] | Not Specified | No significant matrix effect[5] |
Experimental Protocols
The general workflow for Raltegravir quantification using LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed methodologies from various studies.
Method 1: Liquid-Liquid Extraction (LLE) with HPLC-MS/MS [2]
-
Sample Preparation:
-
Human plasma samples are subjected to a liquid-liquid extraction technique.
-
-
Chromatographic Separation:
-
High-performance liquid chromatography (HPLC) is used to separate Raltegravir from other plasma components.
-
-
Detection:
-
Tandem mass spectrometry (MS/MS) is employed for detection and quantification.
-
Method 2: Liquid-Liquid Extraction (LLE) with UPLC-MS/MS [5]
-
Sample Preparation:
-
Plasma samples undergo liquid-liquid extraction.
-
The extracted samples are evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
An ACQUITY UPLC C18 column is used for separation.
-
The mobile phase is an isocratic mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid (50:50, v/v).[5]
-
-
Detection:
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode is used for detection.[5]
-
Method 3: Protein Precipitation with UPLC-MS/MS [7]
-
Sample Preparation:
-
50 µL of plasma is used.
-
Protein precipitation is performed using acetonitrile containing internal standards.
-
The supernatant is dried and reconstituted.
-
-
Chromatographic Separation:
-
A Waters CORTECS T3 column (2.1x100 mm) is used.
-
A multistep gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile is employed.[7]
-
-
Detection:
-
UPLC-MS/MS is used for quantification.
-
Method 4: Liquid-Liquid Extraction with HPLC and Fluorescence Detection [3]
-
Sample Preparation:
-
A 500 µL plasma sample is spiked with an internal standard (delavirdine).
-
Liquid-liquid extraction is performed using hexane/methylene chloride (1:1, v/v) at pH 4.0.[3]
-
-
Chromatographic Separation:
-
A Symmetry Shield RP18 column (150 mm x 4.6 mm) is used.
-
A gradient elution of acetonitrile and 0.01% (v/v) triethylamine in water (pH 3.0) is used at a flow rate of 1 mL/min.[3]
-
-
Detection:
-
A fluorimetric detector is set at excitation and emission wavelengths of 299 nm and 396 nm, respectively.[3]
-
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Raltegravir in human plasma using a this compound based LC-MS/MS assay.
Caption: General workflow for Raltegravir quantification using LC-MS/MS.
This guide provides a foundational comparison of Raltegravir bioanalytical methods. For the development and validation of a specific assay, it is imperative to consult the detailed protocols and regulatory guidelines to ensure the method's robustness and reliability for its intended purpose.
References
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive HPLC-MS-MS method for the determination of raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the HIV-integrase inhibitor raltegravir (MK-0518) in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpps.com [wjpps.com]
- 5. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Raltegravir-d4: A Validated Internal Standard for Clinical Pharmacokinetic Studies
A comprehensive analysis of Raltegravir-d4 as a robust internal standard in bioanalytical methods for the quantification of Raltegravir in human plasma, essential for reliable clinical pharmacokinetic assessments.
In the landscape of antiretroviral therapy, precise measurement of drug concentrations in patients is paramount for optimizing dosage regimens and ensuring therapeutic efficacy. Raltegravir, a potent integrase inhibitor, is a cornerstone of HIV treatment. Accurate pharmacokinetic studies of Raltegravir rely on the use of a suitable internal standard in bioanalytical assays. This guide provides a detailed validation of this compound and compares its performance with other commonly used internal standards, supported by experimental data and protocols.
Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is critical to compensate for the variability in sample preparation and instrument response. For the analysis of Raltegravir, several deuterated and structurally similar compounds have been utilized. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with endogenous components in the matrix.
| Internal Standard | Linearity Range (ng/mL) | Mean Extraction Recovery (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) | Reference |
| This compound | 10.0 - 10,000 | Not explicitly stated, but method validated as per FDA guidance | ≤11.4 | ≤ ± 8.5 | [1][2] |
| Raltegravir-d3 | 2.0 - 6000 | 91.8 | 2.77 - 3.64 | 98.3 - 103.9 | [3][4] |
| Raltegravir-d6 | Not explicitly stated, method validated as per FDA and EMA guidelines | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| 13C6-MK-0518 | 2 - 1000 | ~87 | ≤ 3.1 | within 7.5% of nominal | [6] |
| Didanosine | 1 - 1000 | ~70 | Not explicitly stated | Not explicitly stated | [7] |
Table 1: Comparison of validation parameters for different internal standards used in Raltegravir quantification.
Based on the available data, stable isotope-labeled internal standards like this compound, -d3, and -d6 are preferred due to their chemical and physical properties being nearly identical to the analyte, Raltegravir. This similarity ensures they behave alike during extraction and ionization, leading to more accurate and precise results.[1][2][3][6][8] Didanosine, being structurally different, may not fully compensate for matrix effects and extraction variability.
Experimental Protocols
The validation of bioanalytical methods using this compound as an internal standard is performed in accordance with regulatory guidelines from agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][5] The typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of Raltegravir and its internal standard from human plasma.[1][2][8]
Chromatographic and Mass Spectrometric Conditions
The separation of Raltegravir and this compound is typically achieved using reverse-phase liquid chromatography followed by detection with a triple quadrupole mass spectrometer operating in positive ion mode.[1][2]
| Parameter | Condition |
| Chromatography | |
| Column | Waters Atlantis T3 C18 (50 × 2.1 mm, 3 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile containing formic acid |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Raltegravir) | m/z 445 → 109[6][9] |
| MRM Transition (this compound) | Not explicitly stated, but would be specific to the deuterated standard |
Table 2: Typical LC-MS/MS parameters for the analysis of Raltegravir.
Validation of this compound
The validation of an LC-MS/MS method using this compound as an internal standard demonstrates its suitability for clinical pharmacokinetic studies. Key validation parameters include linearity, accuracy, precision, and stability.
A study validating a method for the simultaneous measurement of bictegravir, doravirine, and raltegravir in human plasma utilized Raltegravir-d6 as the internal standard for Raltegravir. The assay was linear over the range of 10.0-10,000 ng/mL for Raltegravir.[1][2] The inter-assay accuracy, expressed as percent bias, was within ± 8.5%, and the inter-assay precision, expressed as the coefficient of variation (%CV), was ≤11.4%.[1][2] These results meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
Stability of the analyte and internal standard under various storage and handling conditions is crucial. Studies have demonstrated the stability of Raltegravir in plasma for at least 12 months at -40°C and through multiple freeze-thaw cycles.[8]
Conclusion
The use of a deuterated internal standard, such as this compound, is the gold standard for the quantitative analysis of Raltegravir in clinical pharmacokinetic studies. The validation data presented demonstrates that methods employing this compound exhibit excellent linearity, accuracy, and precision, meeting regulatory standards. The detailed experimental protocols provide a framework for researchers to implement robust and reliable bioanalytical assays. The choice of a stable isotope-labeled internal standard ensures the highest quality data for understanding the pharmacokinetic profile of Raltegravir, ultimately contributing to optimized patient care.
References
- 1. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nwpii.com [nwpii.com]
- 8. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
The Crucial Role of Internal Standards in Raltegravir Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robustness of analytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and clinical studies. In the quantitative analysis of the antiretroviral drug Raltegravir, the choice of an appropriate internal standard is a critical factor that significantly impacts method performance. This guide provides a comparative assessment of various internal standards used in the bioanalysis of Raltegravir, with a focus on the impact of deuterated analogs on method robustness.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and detection. This mimicry compensates for potential variability and systematic errors, thereby enhancing the precision and accuracy of the quantification. Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are considered the gold standard in mass spectrometry-based bioanalysis due to their similar physicochemical properties to the parent drug.
This guide will delve into the experimental data from various studies to compare the performance of different internal standards used in Raltegravir quantification. While the topic of this guide is the impact of Raltegravir-d4, a thorough literature search did not yield specific studies detailing its use and performance. Therefore, this guide will focus on the available data for other commonly used deuterated standards, namely Raltegravir-d3 and Raltegravir-d6, alongside a carbon-13 and deuterium-labeled variant, Raltegravir-13C-d3. The insights drawn from these analogs provide a strong indication of the expected performance of this compound and underscore the importance of using a SIL-IS.
Experimental Protocols for Raltegravir Quantification
The robustness of an analytical method is intrinsically linked to its protocol. Below are detailed methodologies from published studies that utilize different deuterated internal standards for the quantification of Raltegravir in human plasma, a common matrix in clinical research.
Method 1: Raltegravir Quantification using Raltegravir-d3 as Internal Standard
This method, adapted from a study by Gupta et al., employs a rapid and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
-
Sample Preparation: To 100 µL of human plasma, the internal standard Raltegravir-d3 is added. The proteins are then precipitated, and the analyte and IS are extracted using a mixture of methylene chloride and n-hexane.
-
Chromatographic Separation: The separation is achieved on a Chromolith RP-18e endcapped C18 column (100 mm × 4.6 mm) with a run time of 2.0 minutes.
-
Mass Spectrometry Detection: Quantification is performed in the negative ionization mode using multiple reaction monitoring (MRM). The transitions monitored are m/z 443.1→316.1 for Raltegravir and m/z 446.1→319.0 for Raltegravir-d3[1][2][3].
Method 2: Raltegravir Quantification using Raltegravir-d6 as Internal Standard
A study by Schauer et al. describes a validated LC-MS/MS method for the simultaneous measurement of Bictegravir, Doravirine, and Raltegravir, utilizing Raltegravir-d6 as the internal standard for Raltegravir.
-
Sample Preparation: The analytes and their respective stable isotope-labeled internal standards (including Raltegravir-d6) are extracted from plasma via protein precipitation.
-
Chromatographic Separation: Reverse-phase chromatography is performed on a Waters Atlantis T3 C18 column (50x2.1mm, 3µm particle size).
-
Mass Spectrometry Detection: Detection is carried out by electrospray ionization in positive ion mode on an AB Sciex API-5000 triple quadrupole mass spectrometer[4].
Method 3: Raltegravir Quantification using Raltegravir-13C-d3 as Internal Standard
A study by Goski et al. details an LC-MS method for Raltegravir quantification using Raltegravir 13C D3 as the internal standard.
-
Sample Preparation: Specific details on the extraction procedure were not provided in the abstract.
-
Chromatographic Separation: A Unisol C18 column (4.6x100 mm, 5µm) is used with an isocratic mobile phase consisting of acetonitrile and water with 0.1% formic acid (80:20 v/v).
-
Mass Spectrometry Detection: Detection is performed using a mass spectrometer in positive ionization mode.
Comparative Performance Data
The following tables summarize the quantitative data from the validation of analytical methods using different deuterated internal standards for Raltegravir. These parameters are key indicators of a method's robustness.
| Parameter | Raltegravir-d3 | Raltegravir-d6 | Raltegravir-13C-d3 | Non-Deuterated Analog (Darunavir) |
| Linearity Range | 2.0–6000 ng/mL | 10.0-10,000 ng/mL | 10 to 10000 ng/mL | 1-10,000 ng/mL |
| Correlation Coefficient (r²) | ≥0.9978 | >0.994 | Not specified, but good linearity reported | Not specified |
| Intra-batch Precision (%CV) | 2.77% to 3.64% | ≤11.4% (Inter-assay) | Within acceptable limits | 1.2-13.1% (Within-run) |
| Intra-batch Accuracy | 98.3–103.9% | ≤ ± 8.5% (Inter-assay %Bias) | Within acceptable limits | -14.5-18.1% (Within-run) |
| Mean Extraction Recovery | 92.6% (Raltegravir), 91.8% (IS) | Not specified | Not specified | 86.0-111.1% |
| IS-Normalized Matrix Factor | 0.992 to 0.999 | No matrix effect observed | Not specified | Not specified |
Data for the non-deuterated analog (Darunavir used as IS for Raltegravir) is included for comparative purposes, though a deuterated standard is generally preferred.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the key steps in a typical bioanalytical workflow for Raltegravir quantification.
Caption: Bioanalytical workflow for Raltegravir quantification.
Caption: Raltegravir's mechanism of action signaling pathway.
Discussion and Conclusion
The compiled data indicates that deuterated internal standards, such as Raltegravir-d3 and Raltegravir-d6, contribute significantly to the development of robust and reliable bioanalytical methods for Raltegravir quantification. The high precision, accuracy, and excellent linearity observed in studies using these internal standards underscore their suitability for regulated bioanalysis. The IS-normalized matrix factor for the method using Raltegravir-d3 being close to unity suggests effective compensation for matrix effects, a common challenge in bioanalysis[1]. Similarly, the reported absence of matrix effect for the method using Raltegravir-d6 further strengthens the case for using a stable isotope-labeled internal standard[4].
While no specific performance data for this compound was identified in the reviewed literature, its structural similarity to Raltegravir-d3 and Raltegravir-d6 allows for a high degree of confidence in its potential to offer comparable, if not identical, benefits in enhancing method robustness. The principle of using a stable isotope-labeled internal standard is to have a compound that co-elutes and ionizes similarly to the analyte, thereby tracking and correcting for any variability during the analytical process. As this compound is a deuterated analog of Raltegravir, it is expected to exhibit these ideal characteristics.
References
Safety Operating Guide
Navigating the Disposal of Raltegravir-d4: A Comprehensive Safety Protocol
The proper disposal of deuterated compounds like Raltegravir-d4 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates risks to personnel and the surrounding ecosystem. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for research and drug development professionals.
Regulatory Framework
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] These federal regulations, along with state-specific requirements, mandate a "cradle-to-grave" approach, holding the generator responsible for the waste from its creation to its final, safe disposal.[1] Laboratories in academic institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which are specifically designed for such settings.[3]
Hazard Profile of Raltegravir
Understanding the hazard profile of the parent compound, Raltegravir, is essential for safe handling and disposal. This compound is expected to have a similar toxicological profile.
| Hazard Category | Description | GHS Classification | Precautionary Statements |
| Eye Damage | Causes serious eye damage.[4][5] | Category 1[4] | P280: Wear eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6][7] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Category 3[5] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[4][7] |
| Reproductive Toxicity | Suspected of damaging the unborn child.[4][5] | Category 2[5] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[4][6] |
| Combustibility | May form combustible dust concentrations in air if small particles are generated.[4] | Combustible Dust[4] | Minimize dust generation and accumulation.[6][7] Take precautionary measures against static discharges.[6][7] |
Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[8]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
Waste Segregation and Containerization
Proper segregation is fundamental to safe and compliant waste management.[9][10]
-
Designated Waste Container: Use a dedicated, appropriately labeled hazardous waste container for all this compound waste.[2] The container must be made of a compatible material and have a tightly fitting lid.[10]
-
Solid Waste:
-
Place unused or expired this compound powder directly into the waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Sharps Waste: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container to be incinerated.[9]
Labeling and Storage
Accurate labeling and proper storage are mandated by regulations.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.[2]
-
Storage (Satellite Accumulation Area - SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of the operator.[3]
-
Keep waste containers closed at all times except when adding waste.[2][11]
-
The volume of hazardous waste in an SAA is limited to 55 gallons.[2]
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Containment: Surround the spill with absorbent materials.[6][7] For dust spills, place a damp covering over the area to minimize airborne particles.[6][7] Avoid using compressed air to clean surfaces.[6][7]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the spilled material and absorbent using spark-proof tools.
-
Place all cleanup materials into the designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly.
Final Disposal
-
Request Pickup: Once the waste container is approaching full (no more than 90% capacity[11]), or if it has been in the lab for the maximum allowed time (typically 12 months for academic labs[3]), arrange for pickup.
-
Professional Disposal: The waste must be collected by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] These entities will ensure the waste is transported and disposed of at a permitted facility in accordance with all local, state, and federal regulations.[4][6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. blog.creliohealth.com [blog.creliohealth.com]
- 2. odu.edu [odu.edu]
- 3. epa.gov [epa.gov]
- 4. merck.com [merck.com]
- 5. msd.com [msd.com]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
